2-Ethoxypropanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56680-76-3 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-ethoxypropanoyl chloride |
InChI |
InChI=1S/C5H9ClO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3 |
InChI Key |
HTCCQHKKWKMUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethoxypropanoyl chloride chemical structure and formula
Initial Clarification: The user request specified "2-Ethoxypropanoyl chloride." Extensive database searches did not yield specific information for a compound with this IUPAC name. However, the compound "2-Ethoxybenzoyl chloride" is a well-documented and commercially available chemical. It is highly probable that this was the intended compound of interest. This guide will, therefore, focus on the chemical structure, formula, properties, and synthesis of 2-Ethoxybenzoyl Chloride.
Chemical Structure and Formula
2-Ethoxybenzoyl chloride is an acyl chloride featuring a benzene ring substituted with an ethoxy group at the ortho (2-) position relative to the chlorocarbonyl group.
Molecular Formula: C₉H₉ClO₂[1][2]
Chemical Structure:
Figure 1: Chemical structure of 2-Ethoxybenzoyl chloride.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Ethoxybenzoyl chloride.
| Property | Value | Reference |
| Molecular Weight | 184.62 g/mol | [1][2] |
| CAS Number | 42926-52-3 | [1][2] |
| Appearance | Colorless or slightly yellow liquid | |
| Density | 1.190 g/mL at 25 °C | |
| Melting Point | 19-20 °C | |
| Boiling Point | 130 °C at 3600 Pa | |
| Flash Point | >110 °C | |
| Solubility | Decomposes in water and alcohol; soluble in benzene |
Experimental Protocols
Synthesis of 2-Ethoxybenzoyl Chloride from 2-Ethoxybenzoic Acid
A common method for the synthesis of 2-Ethoxybenzoyl chloride is the reaction of 2-Ethoxybenzoic acid with a chlorinating agent, such as phosgene or thionyl chloride.
Reaction Workflow:
Figure 2: Synthesis workflow of 2-Ethoxybenzoyl chloride.
Detailed Experimental Protocol (using Phosgene): [3]
-
Dissolution: 15.8 g of 2-Ethoxybenzoic acid is completely dissolved in acetone.
-
Reaction Setup: The solution is placed in a three-necked flask equipped with a reflux condenser.
-
Catalyst and Reagent Addition: A small amount of N,N-dimethylformamide (0.07 mL) is added as a promoter, followed by the addition of 31.0 g of solid phosgene. A catalyst, 34.5 mg of supported ytterbium perfluorooctane sulfonate [Yb(OPf)₃], is also added.
-
Reaction Conditions: The reaction mixture is heated to 50 °C.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (2-Ethoxybenzoic acid) is no longer detectable.
-
Work-up: After the reaction is complete, the mixture is allowed to stand at room temperature for 30 minutes and then filtered.
-
Purification: The filtrate is concentrated, and the crude product is purified by high-performance liquid chromatography to yield the final product, o-ethoxybenzoyl chloride.
Synthesis of 2-Ethoxybenzoyl Chloride from Salicylic Acid
A two-step synthesis starting from salicylic acid has also been reported.[4]
Process Overview:
Figure 3: Two-step synthesis of 2-Ethoxybenzoyl chloride from salicylic acid.
Experimental Details: [4]
-
Ethylation: Salicylic acid, an inorganic base (like sodium hydroxide), and diethyl sulfate are reacted in an organic solvent such as acetone. The molar ratio of salicylic acid to the inorganic base to diethyl sulfate is typically around 1:(2.2-4.5):(2-2.8). The reaction is carried out at a temperature between 45-55 °C for 5-7.5 hours.
-
Acidolysis and Extraction: After the ethylation is complete, the solvent is removed, and the mixture is subjected to acidolysis, for instance, with a hydrochloric acid solution. The resulting product is then extracted using an organic solvent.
-
Concentration: The organic phases are combined and concentrated to yield 2-ethoxybenzoic acid as an oily liquid.
-
Chlorination: The obtained 2-ethoxybenzoic acid is then converted to 2-ethoxybenzoyl chloride using a suitable chlorinating agent as described in the previous protocol.
Applications in Drug Development
2-Ethoxybenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the synthesis of Sildenafil (Viagra), where it is used as an acylating agent.[5]
Safety and Handling
2-Ethoxybenzoyl chloride is a corrosive and hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[6] Handling should be performed in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[6]
References
- 1. scbt.com [scbt.com]
- 2. 2-Ethoxybenzoyl chloride | C9H9ClO2 | CID 3016397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN117756625B - Preparation method of o-ethoxybenzoyl chloride - Google Patents [patents.google.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
An In-depth Technical Guide to 2-Ethoxypropanoyl Chloride: Synthesis and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-ethoxypropanoyl chloride, a compound of interest in synthetic organic chemistry and potential applications in drug development. Due to its nature as a reactive acyl chloride, it is typically synthesized as needed from its corresponding carboxylic acid rather than being commercially available as a stable, stock chemical. This guide will cover its identifiers by way of its precursor, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Identifiers and Physicochemical Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its precursor, 2-ethoxypropanoic acid, is well-documented. The identifiers and properties of 2-ethoxypropanoic acid are crucial for the synthesis and characterization of the target acyl chloride.
| Identifier | Value |
| Chemical Name | 2-Ethoxypropanoic acid |
| CAS Number | 53103-75-6[1][2] |
| PubChem CID | 15268841[2] |
| Molecular Formula | C₅H₁₀O₃[1][2] |
| Molecular Weight | 118.13 g/mol [1][2] |
| InChI | InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)[2] |
| InChIKey | XBHQOMRKOUANQQ-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCOC(C)C(=O)O[2] |
| Physical Form | Solid[3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound from 2-ethoxypropanoic acid is a standard conversion of a carboxylic acid to an acyl chloride. A common and effective method involves the use of thionyl chloride (SOCl₂).
Reaction:
C₂H₅OCH(CH₃)COOH + SOCl₂ → C₂H₅OCH(CH₃)COCl + SO₂ + HCl
Materials:
-
2-Ethoxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)
-
Dry glassware (round-bottom flask, condenser with a drying tube, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus for purification
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The condenser should be fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Preparation: In the round-bottom flask, dissolve 1 equivalent of 2-ethoxypropanoic acid in a minimal amount of anhydrous dichloromethane.
-
Addition of Thionyl Chloride: From the dropping funnel, add an excess (typically 1.5 to 2 equivalents) of thionyl chloride dropwise to the stirred solution of the carboxylic acid at room temperature. The addition should be slow to control the evolution of sulfur dioxide and hydrogen chloride gas.
-
Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (the boiling point of the solvent) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification: Once the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under reduced pressure to yield the pure product.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (SO₂ and HCl), which must be scrubbed or vented safely.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the final product.
Caption: Synthesis workflow for this compound.
References
Physical and chemical properties of 2-Ethoxypropanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethoxypropanoyl chloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on analogous compounds and established principles of organic chemistry to provide a thorough profile.
Physical Properties
| Property | This compound (Estimated) | 2-Chloropropionyl chloride | 3-Ethoxypropanoyl chloride |
| Molecular Formula | C₅H₉ClO₂ | C₃H₄Cl₂O | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol | 126.98 g/mol | 136.58 g/mol [1] |
| Boiling Point | 130-150 °C | 109-111 °C[2] | Not Available |
| Density | ~1.1 g/mL | 1.308 g/mL at 25 °C[2] | Not Available |
| Refractive Index | ~1.43 | n20/D 1.440[2] | Not Available |
Chemical Properties and Reactivity
This compound, as an acyl chloride, is expected to be a reactive compound, susceptible to nucleophilic acyl substitution. It is likely a colorless to light yellow liquid and will react with water.
Key Reactivity:
-
Hydrolysis: Reacts with water to form 2-ethoxypropanoic acid and hydrochloric acid.
-
Alcoholysis: Reacts with alcohols to form the corresponding esters.
-
Aminolysis: Reacts with primary and secondary amines to form amides.
Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not available. However, it can be synthesized from its corresponding carboxylic acid, 2-ethoxypropanoic acid, using standard methods for the preparation of acyl chlorides.
General Experimental Protocol for Acyl Chloride Synthesis:
The conversion of a carboxylic acid to an acyl chloride is a common transformation in organic synthesis. Several reagents can be employed for this purpose, including thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂).[3][4][5]
Using Thionyl Chloride (SOCl₂):
This is a widely used method due to the convenient removal of byproducts (SO₂ and HCl) as gases.[3][5]
-
Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-ethoxypropanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.2-1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
The mixture is typically heated to reflux and the reaction progress is monitored by the cessation of gas evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound.
-
Further purification can be achieved by fractional distillation.
-
Workflow for the Synthesis of this compound:
References
- 1. 3-Ethoxypropanoyl chloride | C5H9ClO2 | CID 12425341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloropropionyl chloride 97 7623-09-8 [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2-Ethoxypropanoyl Chloride: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Ethoxypropanoyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar molecules such as ethyl lactate and 2-chloropropanoyl chloride.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Quartet (q) | 1H | CH |
| ~3.6 - 3.8 | Quartet (q) | 2H | OCH₂ |
| ~1.5 - 1.7 | Doublet (d) | 3H | CH₃ (on chiral center) |
| ~1.2 - 1.4 | Triplet (t) | 3H | CH₃ (of ethoxy group) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C=O (acid chloride) |
| ~75 - 80 | CH (on chiral center) |
| ~60 - 65 | OCH₂ |
| ~18 - 22 | CH₃ (on chiral center) |
| ~14 - 16 | CH₃ (of ethoxy group) |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1815 | Strong | C=O stretch (acid chloride) |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1050 - 1150 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity ratio of approximately 3:1. |
| [M-Cl]+ | Fragment corresponding to the loss of a chlorine atom. |
| [M-OCH₂CH₃]+ | Fragment corresponding to the loss of an ethoxy group. |
| [CH₃CHCO]+ | Fragment corresponding to the acylium ion. |
General Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge (m/z) ratios of the parent ion and fragment ions would be recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Key literature and reviews on 2-Ethoxypropanoyl chloride
An In-depth Technical Guide to 2-Ethoxypropanoyl chloride
Introduction
This compound is an acyl chloride derivative of 2-ethoxypropanoic acid. As an acyl chloride, it is expected to be a reactive chemical intermediate, valuable in organic synthesis for the introduction of the 2-ethoxypropanoyl group. Its high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it a potential building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals.
Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for propanoyl chloride, 2-chloropropionoyl chloride, and ethyl 2-ethoxypropanoate.
| Property | Estimated Value | Source of Analogy |
| Molecular Formula | C₅H₉ClO₂ | - |
| Molecular Weight | 136.58 g/mol | - |
| Appearance | Colorless to light yellow liquid | General acyl chlorides |
| Odor | Pungent, irritating | General acyl chlorides |
| Boiling Point | ~120-140 °C (at 760 mmHg) | Based on propanoyl chloride (80 °C) and 2-chloropropionoyl chloride (110 °C)[1][2] |
| Density | ~1.1 g/mL | Based on propanoyl chloride (1.06 g/mL) and 2-chloropropionoyl chloride (1.31 g/mL)[3][4] |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., chloroform, ether, THF). | General acyl chlorides[5] |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive. | General acyl chlorides |
Synthesis
The most direct and common method for the synthesis of this compound is the reaction of its parent carboxylic acid, 2-ethoxypropanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[6][7]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for Acyl Chloride Synthesis
Materials:
-
2-ethoxypropanoic acid
-
Thionyl chloride (SOCl₂) (a slight excess, e.g., 1.2-1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, a few drops)
-
Anhydrous reaction solvent (e.g., dichloromethane, toluene, or neat)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-ethoxypropanoic acid.
-
If using a solvent, add the anhydrous solvent to the flask.
-
Slowly add thionyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Add a catalytic amount of anhydrous DMF.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution). The reaction is typically complete within a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove any excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, then under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Reactions and Mechanisms
This compound is expected to undergo nucleophilic acyl substitution reactions typical for acyl chlorides. These reactions are generally rapid and exothermic.[8]
Key Reactions
-
Hydrolysis: Reacts vigorously with water to form 2-ethoxypropanoic acid and hydrochloric acid.[9]
-
Alcoholysis (Esterification): Reacts with alcohols in the presence of a base (like pyridine) to form esters.
-
Aminolysis (Amidation): Reacts with ammonia, primary amines, or secondary amines to form amides. A second equivalent of the amine is often used to neutralize the HCl byproduct.[10]
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, and the reformation of the carbon-oxygen double bond.[11]
Caption: General mechanism for nucleophilic acyl substitution of this compound.
Applications in Drug Development
While there are no specific documented uses of this compound in drug development, its role can be inferred from the applications of similar acylating agents. Acyl chlorides are fundamental reagents for creating ester and amide bonds, which are prevalent in many pharmaceutical compounds.
-
Prodrug Synthesis: The ethoxypropanoyl group could be used to mask polar functional groups (like alcohols or amines) in a drug molecule, potentially improving its lipophilicity and membrane permeability.
-
Intermediate Synthesis: It can serve as a building block for constructing larger, more complex molecules that are precursors to active pharmaceutical ingredients (APIs). The chirality at the 2-position offers potential for stereospecific synthesis.
Safety Information
Based on analogous compounds like propanoyl chloride and 2-chloropropionoyl chloride, this compound should be handled with extreme care.
| Hazard | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage.[2] | Wear appropriate personal protective equipment (gloves, lab coat, eye/face protection). |
| Flammable | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Store in a flammable-liquids cabinet. |
| Reacts with Water | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2] | Handle under anhydrous conditions. Store in a tightly sealed container in a dry environment. |
| Inhalation Toxicity | Vapors are likely to be irritating and toxic to the respiratory tract. | Use only in a well-ventilated area, preferably in a chemical fume hood. |
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. kscl.co.in [kscl.co.in]
- 3. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 4. 2-Chloropropionyl chloride | 7623-09-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethoxypropanoyl Chloride
Introduction
2-Ethoxypropanoyl chloride is a bifunctional molecule containing a reactive acyl chloride group and an ether linkage. Acyl chlorides are known for their high reactivity, serving as important intermediates in organic synthesis.[1] The presence of the ethoxy group introduces additional potential reaction pathways under thermal stress. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals where reaction conditions are a critical parameter.
Acyl chlorides, as a class of compounds, are recognized for their thermal sensitivity and potential for vigorous reactions, especially with water and other nucleophiles.[1][2] Propionyl chloride, a close structural analog lacking the ethoxy group, is a highly flammable liquid with a low flash point, indicating a potential for thermal hazards.[3][4] The ether linkage, on the other hand, can be susceptible to oxidation, which may influence the decomposition process.[5]
Estimated Thermal Properties of Acyl Chlorides
Due to the absence of specific data for this compound, the following table summarizes the known thermal properties of its parent acyl chloride, propionyl chloride, to provide a baseline for expected behavior.
| Property | Value | Reference |
| Propionyl Chloride | ||
| Boiling Point | 77-79 °C | [4] |
| Melting Point | -94 °C | [4] |
| Flash Point | 6 °C (42.8 °F) - closed cup | |
| Autoignition Temperature | 270 °C | [4] |
It is anticipated that this compound will have a higher boiling point than propionyl chloride due to its larger molecular weight and the presence of the polar ether group. The reactivity of the acyl chloride functional group suggests that the compound may be susceptible to decomposition at elevated temperatures.
Experimental Protocols for Thermal Analysis
A comprehensive thermal analysis of this compound would involve the use of standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature, with the derivative of this curve (DTG) highlighting the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.
-
Methodology:
-
A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled linear rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram will show endothermic peaks for melting and boiling, and potentially an exothermic peak for decomposition.
-
3.3. Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Methodology:
-
The outlet gas from the TGA furnace is introduced into a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of decomposition products.
-
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible, though hypothetical, decomposition pathway for this compound.
References
An In-depth Technical Guide to the Solubility of 2-Ethoxypropanoyl Chloride in Common Organic Solvents
Introduction to 2-Ethoxypropanoyl Chloride and Acyl Chloride Reactivity
This compound is an acyl chloride, a class of organic compounds characterized by the functional group -COCl. Acyl chlorides are known for their high reactivity, serving as valuable intermediates in organic synthesis.[1][2] This high reactivity is primarily due to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]
The solubility of an acyl chloride in an organic solvent is not merely a physical dissolution process but is often intrinsically linked to its chemical reactivity with the solvent.[1][3] Therefore, when considering a solvent for this compound, it is crucial to assess the potential for chemical reaction, which can lead to the degradation of the compound.
Predicted Solubility of this compound in Common Organic Solvents
Based on the general behavior of acyl chlorides, the predicted solubility of this compound in various common organic solvents is summarized in the table below. It is imperative to note that this information is qualitative and predictive.
| Solvent Class | Common Solvents | Predicted Solubility/Reactivity |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol), Carboxylic Acids | Reacts Violently. Acyl chlorides react readily with protic solvents. With water, they hydrolyze to the corresponding carboxylic acid (2-ethoxypropanoic acid) and hydrochloric acid.[1][4] With alcohols, they form esters.[1] Due to this high reactivity, protic solvents are unsuitable for dissolving this compound without chemical modification. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble, but may react. While soluble, the potential for reaction exists, especially with DMF and DMSO which can contain water impurities or degrade to form nucleophilic species. Acetonitrile and acetone are generally more suitable, but reactions can still occur over time or with heating. Caution is advised. |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Generally Soluble. this compound is expected to be soluble in aprotic nonpolar and weakly polar solvents.[2][5] These are often the solvents of choice for reactions involving acyl chlorides as they are less likely to react with the acyl chloride. Dichloromethane and diethyl ether are commonly used.[2][5] |
Experimental Protocol for Determining the Solubility of a Reactive Compound
The following is a general experimental protocol for determining the solubility of a reactive compound like this compound. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7]
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Dry glassware (test tubes, vials, graduated cylinders, pipettes)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas-tight syringes
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Addition: In a dry test tube or vial, add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to be tested.
-
Initial Solute Addition: Using a gas-tight syringe, add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.
-
Observation: Stir the mixture at a constant temperature (e.g., room temperature) and observe for dissolution. Note any signs of reaction, such as fuming (indicating HCl gas evolution), color change, or precipitate formation.[4]
-
Incremental Addition: If the initial amount dissolves completely without any sign of reaction, continue to add small, known increments of this compound, allowing sufficient time for dissolution after each addition.
-
Saturation Point: The saturation point is reached when a small amount of the added solute no longer dissolves.
-
Quantification: The solubility can then be expressed in terms of mg/mL or mol/L.
-
Reactivity Assessment: For solvents where a reaction is suspected, analytical techniques such as NMR or IR spectroscopy can be used to analyze the resulting solution to identify the formation of new products.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of a reactive compound like this compound in an organic solvent.
Caption: Workflow for Solubility and Reactivity Assessment.
Safety and Handling Considerations
This compound, like other acyl chlorides, is a reactive and corrosive compound.[6][7] It is crucial to handle it with appropriate safety precautions:
-
Moisture Sensitivity: It reacts with moisture, including humidity in the air, to produce corrosive hydrochloric acid gas.[4][7] All handling should be done under anhydrous conditions.
-
Toxicity and Corrosivity: It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[6][7]
By understanding the inherent reactivity of this compound and following careful experimental procedures, researchers can safely determine its solubility in various organic solvents for its effective use in synthesis and drug development.
References
- 1. byjus.com [byjus.com]
- 2. fiveable.me [fiveable.me]
- 3. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for Ester Synthesis using 2-Ethoxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-ethoxypropanoyl chloride in the synthesis of a variety of esters. This reagent is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Introduction
This compound is a reactive acyl chloride used to introduce the 2-ethoxypropanoyl moiety into molecules. The reaction with alcohols or phenols provides a straightforward and generally high-yielding route to the corresponding esters. This process is particularly useful in drug discovery and development for the creation of prodrugs, modification of lead compounds to improve pharmacokinetic properties, and the synthesis of complex molecular architectures. The general reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction between an acyl chloride, such as this compound, and an alcohol is typically rapid and exothermic.[1][2] The reaction produces the desired ester and hydrogen chloride (HCl) gas.[1][2] To neutralize the corrosive and potentially side-reaction-inducing HCl, a non-nucleophilic base, such as pyridine or triethylamine, is commonly added to the reaction mixture.[3]
Reaction Mechanism
The synthesis of esters from this compound and an alcohol proceeds through a nucleophilic addition-elimination mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation to yield the final ester product.
General Reaction Scheme:
Caption: General reaction scheme for ester synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of esters using this compound with primary, secondary, and phenolic alcohols.
Protocol 1: Synthesis of an Ester from a Primary or Secondary Alcohol
This protocol describes a general procedure for the reaction of this compound with a primary or secondary alcohol in the presence of pyridine.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.
-
Add this compound (1.05 eq) dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel or by distillation.
Protocol 2: Synthesis of a Phenyl Ester from a Phenol
The reaction with phenols is generally less vigorous than with aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group.[4][5]
Materials:
-
This compound
-
Phenol
-
Anhydrous triethylamine (NEt₃) or pyridine
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with 1 M HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M NaOH and then with brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow:
Caption: General workflow for ester synthesis and purification.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the esterification of various types of alcohols with acyl chlorides. While specific data for this compound is not widely published, these values, based on reactions with similar acyl chlorides, provide a reasonable expectation.
| Alcohol Type | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Alcohol | Pyridine | DCM | 1 - 3 | 0 to RT | 85 - 95 |
| Secondary Alcohol | Pyridine | DCM | 2 - 6 | 0 to RT | 70 - 90 |
| Phenol | Triethylamine | DCM | 4 - 12 | 0 to RT | 60 - 85 |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate, purity of reagents, and reaction scale.
Applications in Drug Development
Acyl chlorides are important reagents in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The introduction of an ester group can be used to:
-
Prodrug Synthesis: Convert a drug with poor bioavailability into a more lipophilic ester prodrug that can be more easily absorbed and then hydrolyzed in vivo to the active drug.
-
Modification of Biological Activity: The ester functionality can interact with biological targets and modulate the pharmacological profile of a compound.
-
Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, ester linkages can be used to attach a payload to a targeting moiety.
The use of chlorine-containing reagents is widespread in the synthesis of pharmaceuticals, with a significant percentage of drugs relying on chlorine chemistry at some stage of their production.[6]
Safety and Handling
-
This compound is a reactive and corrosive compound. It is also moisture-sensitive and will hydrolyze to the corresponding carboxylic acid and HCl.
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions with alcohols are exothermic and should be carried out with appropriate temperature control, especially on a large scale.
-
The byproduct, HCl, is a corrosive gas. The use of a base scavenger is highly recommended.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Synthesis using 2-Ethoxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of amides using 2-ethoxypropanoyl chloride. Due to the limited availability of specific reaction data for this compound in published literature, this guide presents a robust, generalizable protocol for the acylation of primary and secondary amines with acyl chlorides. The quantitative data herein is based on reactions with structurally similar acyl chlorides to provide representative examples of typical reaction parameters and expected yields.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and materials.[1] The reaction of an acyl chloride with a primary or secondary amine is a widely utilized and efficient method for creating this critical functional group.[][3][4] This method is characterized by the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution with the amine.
This compound is an aliphatic acyl chloride that can be used to introduce the 2-ethoxypropanoyl moiety into molecules, a common step in the development of new chemical entities. This document outlines the necessary procedures for its synthesis from 2-ethoxypropanoic acid and its subsequent use in amide synthesis.
Physicochemical Properties and Safety Information
General Safety Precautions for Acyl Chlorides:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Keep away from water and other sources of moisture to prevent vigorous reaction and the release of corrosive HCl gas.
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
3.1. Preparation of this compound
This compound can be synthesized from its corresponding carboxylic acid, 2-ethoxypropanoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10][11]
Materials:
-
2-Ethoxypropanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-ethoxypropanoic acid (1.0 eq) in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (≥ 1.1 eq) or oxalyl chloride (≥ 1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas ceases (typically 1-3 hours).
-
Monitor the reaction by taking a small aliquot, quenching it with an amine (e.g., benzylamine), and analyzing by TLC or LC-MS to confirm the formation of the amide.
-
Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is often used directly in the next step without further purification.
3.2. General Protocol for Amide Synthesis
This protocol is a general method for the reaction of an acyl chloride with a primary or secondary amine.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound (1.0-1.1 eq) in the same anhydrous solvent in a separate dry flask.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. The reaction is often exothermic.[]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3.3. Work-up and Purification
The work-up procedure will vary depending on the properties of the resulting amide.
Aqueous Work-up:
-
Quench the reaction mixture by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a dilute basic solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride (as the carboxylate), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: Representative Amide Synthesis
As specific data for this compound is scarce, the following tables provide yields for amide synthesis using other simple acyl chlorides, which are expected to have similar reactivity.
Table 1: Amide Synthesis from Benzoyl Chloride Derivatives and Primary Amines in Cyrene™ [12]
| Acyl Chloride | Amine | Yield (%) |
| 4-Fluorobenzoyl chloride | Aniline | 72 |
| 4-Fluorobenzoyl chloride | Benzylamine | 81 |
| 2-Fluorobenzoyl chloride | Aniline | >70 |
| 2-Fluorobenzoyl chloride | Benzylamine | >70 |
| 3,4-Dimethoxybenzoyl chloride | Aniline | High |
| 3,4-Dimethoxybenzoyl chloride | Benzylamine | High |
Table 2: Amide Synthesis from Various Acyl Chlorides and Amines [1]
| Acyl Chloride | Amine | Base | Solvent | Yield (%) |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | 91 |
| Cyclopropanecarbonyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | Moderate |
| Halogenated Benzoyl Chlorides | Aniline | Triethylamine | Cyrene™ | Good |
| Halogenated Benzoyl Chlorides | Benzylamine | Triethylamine | Cyrene™ | Good |
Reaction Mechanism and Workflow
The synthesis of an amide from an acyl chloride and an amine proceeds through a nucleophilic acyl substitution mechanism.
Reaction Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base (typically a tertiary amine or a second equivalent of the reacting amine) removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.
Below is a diagram illustrating the general workflow for the synthesis of an amide from this compound.
Caption: General workflow for the synthesis of amides.
The following diagram illustrates the nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of amides using this compound. While specific quantitative data for this reagent is not widely published, the general procedures for handling acyl chlorides and performing amide coupling reactions are well-established and have been detailed here. The representative data from analogous compounds should serve as a useful benchmark for reaction optimization. As with any chemical reaction, careful attention to safety and reaction monitoring are paramount for successful and reproducible results.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. 2-Ethoxypropanoic acid | CAS#:53103-75-6 | Chemsrc [chemsrc.com]
- 7. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acyl chloride synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxypropanoyl Chloride as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypropanoyl chloride is a reactive acyl chloride that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows for the introduction of a 2-ethoxypropanoyl moiety into a target molecule, a common strategy employed in medicinal chemistry to modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This document provides an overview of its applications, detailed experimental protocols for its use in acylation reactions, and a summary of relevant quantitative data.
Applications in Pharmaceutical Synthesis
This compound is primarily utilized in acylation reactions to form ester or amide linkages. This functional group can be incorporated into a drug molecule to:
-
Enhance Lipophilicity: The ethoxy group can increase the lipophilicity of a molecule, potentially improving its absorption and distribution characteristics.
-
Modify Metabolic Stability: The presence of the ethoxy group can influence the metabolic profile of a drug, potentially blocking sites of metabolism and prolonging its half-life.
-
Serve as a Prodrug Moiety: The resulting ester or amide can be designed to be cleaved in vivo, releasing the active parent drug.
-
Interact with Biological Targets: The 2-ethoxypropanoyl group itself may form specific interactions with the target protein or enzyme, enhancing the potency or selectivity of the API.
While specific examples of blockbuster drugs synthesized using this compound are not widely reported in publicly available literature, its utility can be inferred from its application in the synthesis of various research compounds and in patented synthetic routes.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of pharmaceutical intermediates. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Amide Bond Formation via Acylation of a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine to form an N-(2-ethoxypropanoyl) derivative.
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq), to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-ethoxypropanoyl) amide.
Protocol 2: Ester Bond Formation via Acylation of an Alcohol
This protocol outlines the synthesis of a 2-ethoxypropanoate ester from an alcohol.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add a suitable catalyst/base such as pyridine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) along with a non-nucleophilic base like triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the pure ester product.
Data Presentation
The following table provides a template for summarizing quantitative data from experiments utilizing this compound.
| Entry | Substrate | Reaction Type | Base/Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | Amidation | Triethylamine | DCM | 4 | Data | Data |
| 2 | Benzyl alcohol | Esterification | Pyridine | DCM | 2 | Data | Data |
| 3 | Piperidine | Amidation | DIPEA | THF | 6 | Data | Data |
Data to be filled in based on experimental results.
Visualizations
Experimental Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of an amide using this compound.
Caption: General workflow for amide synthesis.
Logical Relationship in Prodrug Strategy
This diagram shows the logical relationship in a prodrug strategy where this compound is used to create a transient ester or amide linkage.
Caption: Prodrug activation pathway.
Application Notes and Protocols: Synthesis of 2-Ethoxypropanoate Esters from 2-Ethoxypropanoyl Chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2-Ethoxypropanoyl chloride with various alcohols provides a straightforward and efficient method for the synthesis of 2-ethoxypropanoate esters. These esters are valuable intermediates in organic synthesis and have potential applications in the pharmaceutical industry as building blocks for more complex molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the ester and hydrogen chloride as a byproduct. Given the exothermic nature of the reaction and the generation of corrosive HCl gas, careful control of reaction conditions is crucial for achieving high yields and purity.
Reaction of this compound with Alcohols
The general reaction scheme for the synthesis of 2-ethoxypropanoate esters is as follows:
The reaction is typically vigorous and exothermic.[1] To mitigate this, the reaction is often carried out at reduced temperatures, and a weak base, such as pyridine or triethylamine, may be added to neutralize the hydrogen chloride gas produced.
Applications in Research and Drug Development
Propanoate esters, in general, are utilized in various industrial applications, including as solvents and in the formulation of fragrances.[2][3][4] In the pharmaceutical sector, they serve as important intermediates in the synthesis of more complex drug molecules.[5] For instance, propionate derivatives have been investigated for their potential as dual PPARα/γ agonists, which are of interest in the treatment of metabolic diseases. The incorporation of an ethoxy group at the alpha position can influence the molecule's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic properties in drug candidates.
Experimental Protocols
Below is a general protocol for the synthesis of 2-ethoxypropanoate esters. This protocol can be adapted for various primary and secondary alcohols.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine or triethylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data
| Alcohol | Acyl Chloride | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Methanol | 2-Chloropropanoyl chloride | Dichloromethane | Pyridine | 0 to RT | 3 | ~90 |
| Ethanol | 2-Chloropropanoyl chloride | Dichloromethane | Pyridine | 0 to RT | 3 | ~92 |
| Isopropanol | 2-Chloropropanoyl chloride | Dichloromethane | Pyridine | 0 to RT | 4 | ~85 |
| n-Butanol | 2-Chloropropanoyl chloride | Dichloromethane | Pyridine | 0 to RT | 4 | ~88 |
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of 2-ethoxypropanoate esters.
Caption: Nucleophilic acyl substitution mechanism.
Caption: Step-by-step experimental procedure.
References
Application Notes and Protocols for Nucleophilic Acyl Substitution with 2-Ethoxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic acyl substitution is a fundamental reaction in organic synthesis, crucial for the creation of a wide array of functional groups. This document provides detailed application notes and protocols for the use of 2-Ethoxypropanoyl chloride in such reactions. This compound is a reactive acyl chloride that can be employed to synthesize various esters and amides, which are common moieties in pharmacologically active compounds. The protocols provided herein are based on general principles of nucleophilic acyl substitution and are intended to serve as a guide for the synthesis of novel derivatives for research and drug development purposes.
Safety Precautions
This compound is a corrosive and flammable liquid that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware should be thoroughly dried before use. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Experimental Protocols
Protocol 1: Synthesis of an N-Aryl Amide via Nucleophilic Acyl Substitution
This protocol details the synthesis of an N-aryl amide using this compound and a generic aniline derivative, a reaction commonly known as the Schotten-Baumann reaction.[1][2][3][4]
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of an Aryl Ester via Nucleophilic Acyl Substitution
This protocol describes the synthesis of an aryl ester from this compound and a generic substituted phenol.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Diethyl ether (anhydrous)
-
1M aqueous sodium hydroxide solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with 1M aqueous sodium hydroxide to remove unreacted phenol.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model amide and ester. Please note that these are typical values for such reactions, and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for N-(4-methoxyphenyl)-2-ethoxypropanamide Synthesis
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| 4-Methoxyaniline | 1.0 eq |
| Pyridine | 1.2 eq |
| Solvent | Dichloromethane |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 3 hours |
| Product | |
| Yield | 85% (representative) |
| Physical State | White Solid |
| Spectroscopic Data (Representative) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.4 (d, 2H), 6.8 (d, 2H), 4.0 (q, 1H), 3.8 (s, 3H), 3.6 (q, 2H), 1.4 (d, 3H), 1.2 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 173.5, 156.0, 131.0, 122.0, 114.5, 75.0, 65.0, 55.5, 18.0, 15.0 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1660 (C=O, amide I), 1540 (N-H bend, amide II), 1240 (C-O) |
Table 2: Representative Data for 4-nitrophenyl 2-ethoxypropanoate Synthesis
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| 4-Nitrophenol | 1.0 eq |
| Pyridine | 1.2 eq |
| Solvent | Dichloromethane |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 4 hours |
| Product | |
| Yield | 90% (representative) |
| Physical State | Pale Yellow Solid |
| Spectroscopic Data (Representative) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.3 (d, 2H), 7.3 (d, 2H), 4.2 (q, 1H), 3.7 (q, 2H), 1.5 (d, 3H), 1.3 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.0, 155.0, 145.0, 125.0, 122.0, 76.0, 65.5, 17.5, 15.0 |
| IR (KBr, cm⁻¹) | 1760 (C=O, ester), 1520, 1350 (NO₂), 1200 (C-O) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic acyl substitution of this compound.
Caption: General experimental workflow for nucleophilic acyl substitution.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Derivatives of 2-ethoxypropanoic acid, such as amides and esters, can be synthesized to create libraries of small molecules for drug discovery. These compounds can be screened for their ability to modulate the activity of biological targets, such as kinases, which are often dysregulated in diseases like cancer. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor in a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The quantitative data and the specific application in the signaling pathway are representative examples and are not based on published data for this compound derivatives. These are provided for illustrative purposes to guide the researcher in their experimental design and hypothesis generation.
References
The Role of 2-Ethoxypropanoyl Chloride in Agrochemical Synthesis: A Review of Potential Applications
For Immediate Release
[City, State] – [Date] – While not as prominently featured in agrochemical literature as other acyl chlorides, 2-Ethoxypropanoyl chloride presents a versatile building block for the synthesis of novel herbicides and fungicides. Its unique ethoxy group offers the potential to fine-tune the physicochemical properties of active ingredients, potentially leading to improved efficacy, selectivity, and environmental profiles. This document outlines the potential applications of this compound in the synthesis of agrochemicals, focusing on the derivatization of key pharmacophores.
Application in the Synthesis of Phenoxypropionate Herbicides
Phenoxypropionate herbicides are a critical class of agrochemicals used to control grassy weeds in broadleaf crops. The synthesis of these herbicides typically involves the reaction of a substituted phenol with a derivative of propionic acid. This compound can be employed in this context to introduce the 2-ethoxypropanoyl moiety, a key structural feature for herbicidal activity.
The general synthetic approach involves the esterification of a substituted phenol with this compound in the presence of a base. This reaction yields the corresponding 2-ethoxypropanoate ester, which can then be further modified or used directly as a herbicide.
Experimental Workflow for Phenoxypropionate Herbicide Synthesis
Figure 1. General workflow for the synthesis of phenoxypropionate herbicides.
Potential in Fungicide Development
The 2-ethoxypropanoyl scaffold can also be incorporated into fungicide discovery programs. Many existing fungicides contain an amide or ester linkage, which can be readily formed using this compound. By reacting this compound with various amine- or alcohol-containing heterocyclic compounds, novel fungicide candidates can be synthesized. This approach allows for the systematic exploration of structure-activity relationships and the optimization of antifungal potency.
Detailed Experimental Protocol: Synthesis of a Model Phenoxypropionate Herbicide
This protocol describes the synthesis of a generic phenoxypropionate herbicide from a substituted phenol and this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
To a solution of the substituted phenol in anhydrous toluene, add triethylamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratios | |
| Substituted Phenol | 1.0 eq |
| This compound | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Yield (Typical) | 75-90% |
Logical Relationship of Synthesis Steps
Figure 2. Step-wise logic of the synthesis protocol.
Application Notes and Protocols for Chiral Resolution Using 2-Ethoxypropanoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-ethoxypropanoyl chloride and its derivatives as chiral resolving agents. Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The protocols outlined below describe the derivatization of racemic alcohols and amines, the separation of the resulting diastereomers, and the subsequent analysis to determine enantiomeric excess (e.e.). These methodologies are foundational for the successful isolation and characterization of enantiomerically pure compounds.
Introduction to Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[1] One of the most common methods for achieving this is through the use of a chiral derivatizing agent.[1] This agent, which is itself enantiomerically pure, reacts with the racemic analyte to form a mixture of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, allowing for their separation by standard laboratory techniques such as chromatography or crystallization.[1][2]
This compound is a chiral acyl chloride that can be used as a derivatizing agent for the resolution of racemic alcohols and amines. The reaction between the acid chloride and the alcohol or amine forms a diastereomeric mixture of esters or amides, respectively. The differing spatial arrangements of these diastereomers lead to differences in their physical and chemical properties, which can be exploited for separation and analysis.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for the success of the derivatization reactions.
-
It is recommended to use enantiomerically pure (either (R) or (S)) this compound for the derivatization to ensure the formation of only two diastereomers from a racemic analyte.
Protocol for Derivatization of a Racemic Alcohol
This protocol outlines the procedure for converting a racemic alcohol into a mixture of diastereomeric esters using this compound.
Materials:
-
Racemic alcohol
-
(R)- or (S)-2-Ethoxypropanoyl chloride
-
Anhydrous pyridine or triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Derivatization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add (R)- or (S)-2-ethoxypropanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diastereomeric ester mixture.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary before proceeding to the separation step.
Protocol for Derivatization of a Racemic Amine
This protocol describes the formation of diastereomeric amides from a racemic amine and this compound.
Materials:
-
Racemic primary or secondary amine
-
(R)- or (S)-2-Ethoxypropanoyl chloride
-
Anhydrous triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the racemic amine (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine or DIPEA (1.5 eq) to the solution.
-
Derivatization: Cool the mixture to 0 °C and slowly add (R)- or (S)-2-ethoxypropanoyl chloride (1.1 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product is the diastereomeric amide mixture.
Separation and Analysis
HPLC Separation of Diastereomers
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers. Normal-phase chromatography on a silica gel column is often effective.
Typical HPLC Conditions (Example):
-
Column: Silica gel, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm if the analyte has a chromophore).
-
Injection Volume: 10 µL
Procedure:
-
Dissolve a small amount of the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the separation of two peaks corresponding to the two diastereomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the original racemic mixture can be determined from the relative peak areas of the separated diastereomers in the HPLC chromatogram.
Calculation:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two diastereomers.
¹H NMR Analysis of Diastereomers
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio. The diastereomers will have distinct chemical shifts for some protons, particularly those close to the newly formed stereocenter.
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
Identify a pair of well-resolved signals corresponding to a specific proton in each diastereomer.
-
Integrate the signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values.
Data Presentation
Quantitative data from chiral resolution experiments should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.
Disclaimer: The data presented in the following tables are hypothetical and for illustrative purposes only. Actual experimental results will vary.
Table 1: HPLC Separation of Diastereomeric Esters of Racemic Alcohol A
| Diastereomer | Retention Time (min) | Peak Area | % Composition |
| Diastereomer 1 | 12.5 | 45000 | 45.0 |
| Diastereomer 2 | 14.2 | 55000 | 55.0 |
| Resolution (Rs) | - | 1.8 | - |
| Enantiomeric Excess (e.e.) | - | - | 10.0% |
Table 2: ¹H NMR Analysis of Diastereomeric Amides of Racemic Amine B
| Diastereomer | Proton Signal (ppm) | Integration | Diastereomeric Ratio |
| Diastereomer 1 | 3.5 (quartet) | 1.00 | 1 |
| Diastereomer 2 | 3.7 (quartet) | 1.25 | 1.25 |
| Enantiomeric Excess (e.e.) | - | - | 11.1% |
Visualizations
Workflow for Chiral Resolution
Caption: Experimental workflow for chiral resolution.
Principle of Diastereomer Formation
Caption: Formation of diastereomers from enantiomers.
Conclusion
The use of this compound as a chiral derivatizing agent provides a viable method for the resolution of racemic alcohols and amines. The formation of diastereomeric esters and amides allows for their separation and the subsequent determination of enantiomeric excess using standard analytical techniques such as HPLC and NMR. The protocols provided herein serve as a guide for researchers in the field of stereoselective synthesis and drug development. It is important to note that reaction conditions and separation parameters may require optimization for specific substrates to achieve the best results.
References
Large-Scale Synthesis of 2-Ethoxypropanoyl Chloride: An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of a robust and scalable two-step synthesis procedure for 2-ethoxypropanoyl chloride, a valuable building block in pharmaceutical and fine chemical synthesis. The protocol details the preparation of the precursor, 2-ethoxypropanoic acid, via a Williamson ether synthesis, followed by its conversion to the final product using thionyl chloride. This document is intended to guide researchers, scientists, and drug development professionals in the safe and efficient large-scale production of this key intermediate. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a reactive acyl chloride used in the synthesis of a variety of more complex molecules, including esters and amides, which are common moieties in active pharmaceutical ingredients (APIs). The availability of a reliable and scalable synthesis is crucial for its application in drug discovery and development. The synthetic route described herein involves two well-established and industrially applicable reactions, ensuring high yields and purity on a large scale.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Step 1: Synthesis of 2-Ethoxypropanoic Acid via Williamson Ether Synthesis.
-
Step 2: Synthesis of this compound via chlorination of the carboxylic acid.
Step 1: Large-Scale Synthesis of 2-Ethoxypropanoic Acid
The first step of the process involves the synthesis of 2-ethoxypropanoic acid from a readily available lactate precursor. The Williamson ether synthesis is a classic and scalable method for forming ethers. In this procedure, the sodium salt of ethyl lactate is treated with an ethylating agent. Subsequent hydrolysis of the resulting ester yields the desired 2-ethoxypropanoic acid.
Experimental Protocol
Materials and Reagents:
-
Ethyl lactate
-
Sodium metal (or Sodium hydride)
-
Diethyl sulfate (or Ethyl iodide)
-
Anhydrous ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Toluene
-
Water
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Quenching vessel
-
Extraction vessel
-
Distillation apparatus
Procedure:
-
Formation of Sodium Ethoxide: To a reactor charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen), slowly add sodium metal in portions to control the exothermic reaction and the evolution of hydrogen gas. The reaction is complete when all the sodium has dissolved.
-
Formation of the Lactate Salt: Cool the sodium ethoxide solution and slowly add ethyl lactate via an addition funnel, maintaining the temperature below 25 °C. Stir the mixture for 1-2 hours to ensure complete formation of the sodium salt of ethyl lactate.
-
Etherification: To the resulting solution, add diethyl sulfate dropwise, maintaining the reaction temperature between 50-60 °C. The reaction is typically monitored by gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Hydrolysis: After completion of the etherification, the reaction mixture is cooled. A solution of sodium hydroxide in water is then added, and the mixture is heated to reflux to hydrolyze the ester. The reaction progress is monitored by GC or TLC.
-
Work-up and Isolation: Once the hydrolysis is complete, the ethanol is removed by distillation. The aqueous residue is cooled and washed with toluene to remove any unreacted ethylating agent and other non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation or separation of 2-ethoxypropanoic acid.
-
Purification: The crude 2-ethoxypropanoic acid is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product. Further purification can be achieved by vacuum distillation.
Data Presentation
| Parameter | Value |
| Reactants | |
| Ethyl Lactate | 1.0 eq |
| Sodium | 1.1 eq |
| Diethyl Sulfate | 1.2 eq |
| Sodium Hydroxide | 2.5 eq |
| Reaction Conditions | |
| Etherification Temperature | 50-60 °C |
| Etherification Time | 4-6 hours |
| Hydrolysis Temperature | Reflux |
| Hydrolysis Time | 2-4 hours |
| Yield and Purity | |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
Step 2: Large-Scale Synthesis of this compound
The second step involves the conversion of 2-ethoxypropanoic acid to this compound using thionyl chloride. This is a standard and efficient method for the preparation of acyl chlorides.[1][2] The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the final product.[1]
Experimental Protocol
Materials and Reagents:
-
2-Ethoxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
An inert solvent (e.g., toluene or dichloromethane) (optional)
Equipment:
-
Glass-lined reactor with overhead stirring, temperature control, a reflux condenser, and a gas scrubber
-
Addition funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 2-ethoxypropanoic acid and a catalytic amount of DMF under an inert atmosphere. If a solvent is used, it should be added at this stage.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred mixture via an addition funnel. The reaction is exothermic and will generate gaseous byproducts (SO₂ and HCl), which should be directed to a scrubber containing a sodium hydroxide solution. The temperature should be maintained between 25-30 °C during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is gently heated to 40-50 °C and stirred until the evolution of gas ceases (typically 2-4 hours). The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Purification: The excess thionyl chloride and any solvent are removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Ethoxypropanoic Acid | 1.0 eq |
| Thionyl Chloride | 1.2-1.5 eq |
| DMF | 0.01-0.02 eq |
| Reaction Conditions | |
| Addition Temperature | 25-30 °C |
| Reaction Temperature | 40-50 °C |
| Reaction Time | 2-4 hours |
| Yield and Purity | |
| Typical Yield | 90-95% |
| Purity (by GC) | >99% |
Workflow and Signaling Pathway Diagrams
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Safety Considerations
-
Sodium Metal: Reacts violently with water and is flammable. Handle under an inert atmosphere and away from moisture.
-
Diethyl Sulfate: Is a suspected carcinogen and a strong alkylating agent. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl Chloride: Is corrosive and reacts with water to release toxic gases (SO₂ and HCl). Handle in a fume hood with a gas scrubber.
-
Gaseous Byproducts: The reactions evolve flammable (H₂) and toxic (SO₂, HCl) gases. Ensure adequate ventilation and proper scrubbing of the off-gases.
-
Exothermic Reactions: Both steps involve exothermic reactions. Ensure proper temperature control and slow addition of reagents to prevent runaways.
Conclusion
The described two-step synthesis provides a scalable and efficient method for the production of this compound. The use of well-established chemical transformations and readily available starting materials makes this protocol suitable for implementation in both research and industrial settings. Adherence to the detailed experimental procedures and safety precautions will ensure a high yield and purity of the final product, facilitating its use in further synthetic applications.
References
Application Notes and Protocols for Monitoring 2-Ethoxypropanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of 2-Ethoxypropanoyl chloride. The protocols herein describe the use of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier Transform Infrared (FTIR) spectroscopy for qualitative and quantitative analysis.
Introduction
This compound is a reactive acyl chloride intermediate valuable in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Due to its reactivity and potential for hydrolysis, in-process monitoring is crucial to ensure reaction completion, minimize impurity formation, and optimize process parameters. This document outlines analytical techniques to effectively monitor reactions involving this compound.
Analytical Techniques
A summary of the recommended analytical techniques for monitoring this compound reactions is provided below.
| Technique | Application | Sample Preparation | Key Advantages |
| GC-MS | Quantitative analysis of reaction completion, purity assessment, and impurity profiling. | Derivatization with an alcohol (e.g., methanol) to form the corresponding stable ester. | High sensitivity and specificity, providing both chromatographic separation and mass spectrometric identification. |
| HPLC | Purity determination and quantification of non-volatile impurities. | Derivatization may be required depending on the analyte's properties and the detector used. | Suitable for a wide range of compounds, including those that are not amenable to GC analysis. |
| In-situ FTIR | Real-time monitoring of reaction kinetics and identification of transient intermediates. | None (in-line probe). | Provides immediate feedback on reaction progress without the need for sampling, enabling precise control of reaction conditions.[1] |
| NMR Spectroscopy | Structural elucidation and quantitative analysis of reaction mixtures. | Dilution in a suitable deuterated solvent. | Provides detailed structural information and can be used for quantitative analysis without the need for a calibration curve (qNMR). |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of acyl chlorides, a derivatization step is recommended to convert this compound into a more stable derivative for analysis.
Experimental Protocol: GC-MS with Methanol Derivatization
Objective: To quantify the conversion of a starting material to this compound and to assess the purity of the final product.
1. Sample Preparation (Derivatization):
- Carefully withdraw a 100 µL aliquot from the reaction mixture.
- Immediately quench the aliquot in a sealed vial containing 1 mL of anhydrous methanol. This reaction converts the this compound to methyl 2-ethoxypropanoate.
- Allow the derivatization reaction to proceed for 10 minutes at room temperature.
- Dilute the resulting solution with an appropriate solvent (e.g., dichloromethane or ethyl acetate) to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
3. Data Presentation: Expected GC-MS Data
The following table summarizes the expected retention time and key mass spectral fragments for the derivatized product, methyl 2-ethoxypropanoate.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-ethoxypropanoate | ~ 6.5 | 132 (M+), 117, 87, 73, 59 |
| 2-Ethoxypropanoic acid (unreacted) | Varies with derivatization | - |
| Other reaction components | Analyte-specific | - |
Experimental Workflow: GC-MS Analysis
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For acyl chlorides, which are prone to hydrolysis, derivatization can improve stability and detectability.
Experimental Protocol: HPLC with Amine Derivatization
Objective: To determine the purity of this compound and quantify related impurities.
1. Sample Preparation (Derivatization):
- Prepare a derivatizing solution of benzylamine (or another suitable amine) in anhydrous acetonitrile (ACN) at a concentration of 0.1 M.
- In a sealed vial, add 100 µL of the reaction mixture to 1 mL of the benzylamine solution.
- Allow the reaction to proceed for 15 minutes at room temperature to form the stable amide derivative.
- Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC Instrumentation and Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in ACN |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Presentation: Expected HPLC Data
The following table provides an example of expected retention times for the derivatized product and potential related substances.
| Compound | Retention Time (min) |
| N-benzyl-2-ethoxypropanamide | ~ 8.2 |
| Benzylamine | ~ 3.5 |
| 2-Ethoxypropanoic acid | ~ 4.1 |
Logical Relationship: HPLC Method Development
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for the real-time monitoring of chemical reactions by inserting a probe directly into the reaction vessel. This technique is ideal for tracking the concentration of reactants, products, and intermediates as the reaction progresses.
Experimental Protocol: In-situ FTIR Reaction Monitoring
Objective: To monitor the kinetics of a reaction involving this compound in real-time.
1. Instrumentation and Setup:
- Insert an attenuated total reflectance (ATR) FTIR probe (e.g., Mettler Toledo ReactIR) into the reaction vessel.
- Ensure the probe is chemically resistant to the reaction components.
- Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
2. Data Acquisition:
- Initiate the reaction (e.g., by adding a reagent).
- Begin collecting spectra at regular intervals (e.g., every 30 seconds).
- Monitor the reaction progress by observing changes in the characteristic infrared absorption bands of the reactants and products.
3. Data Presentation: Key Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Indication |
| Acyl Chloride (C=O) | ~1800 | Disappearance indicates consumption of this compound. |
| Ester (C=O) | ~1740 | Appearance indicates formation of an ester product. |
| Amide (C=O) | ~1650 | Appearance indicates formation of an amide product. |
| Carboxylic Acid (O-H) | 3300-2500 (broad) | Presence may indicate hydrolysis of the acyl chloride. |
4. Quantitative Analysis: By tracking the intensity of a characteristic peak over time, a reaction profile can be generated. The data can then be used to determine reaction kinetics.
Example Reaction Progress Data:
| Time (minutes) | This compound (Normalized Peak Area) | Product (Normalized Peak Area) |
| 0 | 1.00 | 0.00 |
| 5 | 0.75 | 0.25 |
| 10 | 0.50 | 0.50 |
| 20 | 0.25 | 0.75 |
| 30 | 0.05 | 0.95 |
| 45 | <0.01 | >0.99 |
Signaling Pathway: In-situ FTIR Data to Kinetic Model
Conclusion
The analytical techniques and protocols described in these application notes provide a comprehensive framework for monitoring reactions involving this compound. The choice of technique will depend on the specific analytical requirements, such as the need for real-time monitoring, the volatility of the analytes, and the desired level of structural information. By implementing these methods, researchers, scientists, and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, purity, and safety.
References
Safe handling and storage procedures for 2-Ethoxypropanoyl chloride
Application Notes and Protocols for 2-Ethoxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of this compound. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that requires careful handling.[1] The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C5H9ClO2 | N/A |
| Molecular Weight | 136.58 g/mol | N/A |
| Appearance | Liquid | [1] |
| Boiling Point | 72 - 73 °C (162 - 163 °F) | [2] |
| Density | 0.742 g/cm3 at 25 °C (77 °F) | [2] |
| Flash Point | 113 °C (235.4 °F) | [3] |
Hazard Identification and Safety Precautions
This compound is classified with multiple hazards, necessitating strict safety protocols.
GHS Hazard Classification:
-
Flammable liquids (Category 3)
-
Acute toxicity, Oral (Category 4)
-
Skin corrosion (Category 1B)
-
Serious eye damage (Category 1)
-
Respiratory sensitization (Category 1)
-
Skin sensitization (Category 1)
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet. Key precautions include avoiding breathing vapors, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), flame-retardant antistatic protective clothing, and closed-toe shoes.[2] |
| Respiratory Protection | Required when vapors or aerosols are generated.[2] Use a respirator with an appropriate filter for organic gases and vapors. |
Experimental Protocols
Protocol 1: General Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate glassware (clean, dry)
-
Inert gas source (e.g., nitrogen, argon)
-
Chemical fume hood
-
Personal Protective Equipment (as specified in section 3)
-
Spill kit
Procedure:
-
Ensure the chemical fume hood is functioning correctly before starting any work.
-
Don all required personal protective equipment.
-
Ground/bond the container and receiving equipment to prevent static discharge.
-
If the compound is stored under an inert atmosphere, carefully introduce a positive pressure of inert gas.
-
Slowly dispense the required amount of this compound into a clean, dry container.
-
Once dispensing is complete, securely close the container.
-
Wipe down any external surfaces of the container with a suitable solvent (e.g., isopropanol) and then a dry cloth.
-
Store the main container and the dispensed amount according to the storage guidelines (see section 4).
-
Clean any contaminated glassware or equipment promptly.
-
Wash hands and face thoroughly after handling.
Storage Procedures
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
| Storage Condition | Requirement |
| Temperature | 2 - 8 °C |
| Atmosphere | Store under an inert gas. |
| Ventilation | Store in a dry and well-ventilated place.[2] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[2] |
| Container | Keep container tightly closed.[2] |
| Security | Store locked up or in an area accessible only to qualified or authorized persons.[2] |
| Incompatibilities | Alcohols, oxidizing agents, strong bases, and water.[4] |
Spill Response Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
For small spills:
-
Alert personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation, such as a chemical fume hood, to disperse vapors.[5]
-
Contain: Use absorbent materials like vermiculite or cat litter to dike the spill and prevent it from spreading.[5][6]
-
Absorb: Add absorbent material, working from the outside in, until all the liquid is absorbed.[5]
-
Neutralize (if applicable): For acid spills, cautiously neutralize with sodium bicarbonate or soda ash.[5]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
For large spills or spills with fire/explosion risk:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm.
-
Call emergency services.[6]
-
Do not attempt to clean up the spill yourself.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Decision tree for proper storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Ethoxypropanoyl Chloride Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Ethoxypropanoyl chloride from 2-Ethoxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound from 2-Ethoxypropanoic acid?
A1: this compound is synthesized by the chlorination of 2-Ethoxypropanoic acid. The most common laboratory methods involve the use of specific chlorinating agents.[1][2][3][4] Key reagents include:
-
Thionyl chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), which simplifies purification.[1][5]
-
Oxalyl chloride ((COCl)₂): A milder and more selective reagent, often used with a catalytic amount of dimethylformamide (DMF).[6][7]
-
Phosphorus pentachloride (PCl₅): A solid reagent that reacts in the cold, producing phosphorus oxychloride (POCl₃) as a byproduct.[1][3]
-
Phosphorus trichloride (PCl₃): A liquid reagent with a less vigorous reaction compared to PCl₅.[1][3]
Each method has its advantages regarding reactivity, byproducts, and reaction conditions.
Q2: How do I choose the best chlorinating agent for my synthesis?
A2: The choice of chlorinating agent depends on the scale of your reaction, the sensitivity of your starting material to heat and acidic conditions, and the desired purity of the final product.
-
For general laboratory scale: Thionyl chloride is often preferred due to the convenient removal of gaseous byproducts.[1][5]
-
For sensitive substrates: Oxalyl chloride is a milder option and the reaction can often be carried out at room temperature.[6][7]
-
When ease of separation is key: The gaseous byproducts of thionyl chloride and oxalyl chloride reactions simplify the workup.[1][5][6]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Typical reaction conditions vary depending on the chosen chlorinating agent. Below is a summary of representative conditions.
| Chlorinating Agent | Solvent | Temperature | Catalyst | Notes |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., Toluene, DCM) | Reflux | Catalytic DMF (optional) | Gaseous byproducts (SO₂ HCl) are evolved.[1][7] |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) | Room Temperature | Catalytic DMF | Milder conditions, suitable for sensitive substrates.[6][7] |
| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent (e.g., Chloroform) | Room Temperature | None | Solid reagent, byproduct POCl₃ needs to be separated.[1][3] |
| Phosphorus Trichloride (PCl₃) | Neat | Gentle Warming | None | Less vigorous reaction, byproduct H₃PO₃.[1][3] |
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by observing the cessation of gas evolution (for thionyl chloride and oxalyl chloride reactions). For a more accurate assessment, techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy can be used. In IR spectroscopy, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber indicate the completion of the reaction.
Q5: What are the common side reactions and impurities I should be aware of?
A5: The primary impurity is often the unreacted starting material, 2-Ethoxypropanoic acid. Other potential side reactions include:
-
Anhydride formation: The newly formed acyl chloride can react with the starting carboxylic acid to form an anhydride.[6][8]
-
Degradation of the product: Acyl chlorides are highly reactive and can be hydrolyzed by atmospheric moisture back to the carboxylic acid.[8][9] They can also be sensitive to high temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive chlorinating agent due to decomposition. | Use a fresh bottle of the chlorinating agent. Ensure proper storage conditions (cool, dry, and under an inert atmosphere). |
| Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Add a slight excess of the chlorinating agent and ensure sufficient reaction time and temperature. |
| Insufficient mixing. | Ensure vigorous stirring throughout the reaction. | |
| Product Decomposes During Purification | Hydrolysis due to exposure to moisture. | Handle the product under anhydrous conditions. Use dry solvents for any purification steps.[9] |
| Thermal decomposition during distillation. | Purify via vacuum distillation to lower the boiling point.[9] | |
| Formation of a Solid Byproduct | In the case of PCl₃, formation of phosphorous acid. | The solid can be filtered off. |
| In the case of PCl₅, the byproduct POCl₃ is a liquid and should be separated by fractional distillation.[1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.
-
Reaction Setup: Charge the flask with 2-Ethoxypropanoic acid. Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases.
-
Purification: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.[5]
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
Preparation: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a suitable trap.
-
Reaction Setup: Dissolve 2-Ethoxypropanoic acid in an anhydrous inert solvent such as dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise at room temperature. Stir the reaction mixture for 1-2 hours at room temperature.
-
Purification: The solvent and volatile byproducts can be removed under reduced pressure. The crude product is then purified by vacuum distillation.[7]
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Common side reactions and byproducts with 2-Ethoxypropanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethoxypropanoyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions that this compound undergoes?
This compound is an acyl chloride, a class of organic compounds known for their high reactivity, particularly with nucleophiles. The primary reaction is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile (e.g., an alcohol, amine, or water).
Q2: What are the likely side reactions to be aware of when using this compound?
Common side reactions are primarily driven by the presence of moisture, basic conditions, or elevated temperatures. These can include:
-
Hydrolysis: Reaction with water to form 2-ethoxypropanoic acid.
-
Elimination: Under basic conditions, elimination of HCl can occur to form ethyl acrylate.
-
Racemization: If using an enantiomerically pure form of this compound, racemization can occur, especially in the presence of a base or upon heating.
Q3: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This prevents hydrolysis from atmospheric moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Hydrolysis of this compound: The starting material may have degraded due to improper storage or the reaction is being performed in the presence of moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Store this compound under an inert atmosphere. |
| Side reactions: Competing side reactions such as elimination may be occurring. | Control the reaction temperature, as higher temperatures can favor elimination. Use a non-nucleophilic base if a base is required for the reaction conditions. | |
| Presence of an acidic byproduct | Hydrolysis: The acidic byproduct is likely 2-ethoxypropanoic acid, formed from the reaction of this compound with water. | Follow the recommendations for preventing hydrolysis mentioned above. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove the acidic byproduct. |
| Formation of an unsaturated byproduct | Elimination Reaction: Under basic conditions, this compound can undergo an elimination reaction to form ethyl acrylate. This is more likely with strong, sterically hindered bases. | Use a weaker or non-nucleophilic base. Maintain a low reaction temperature. |
| Inconsistent or poor stereochemical outcome (for chiral this compound) | Racemization: The chiral center at the C2 position can be susceptible to racemization, particularly in the presence of bases or upon prolonged heating. | Use mild reaction conditions. Keep reaction times as short as possible. Use non-basic conditions if the reaction chemistry allows. |
Key Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol with this compound
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a solution of the alcohol in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine or pyridine) at 0°C.
-
Addition of Acyl Chloride: Slowly add this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Caption: Primary reaction pathway for this compound.
Caption: Common side reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of 2-Ethoxypropanoyl Chloride Derivatives
Welcome to the technical support center for the purification of products derived from 2-ethoxypropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound?
A1: The most common impurities include:
-
2-Ethoxypropanoic acid: This results from the hydrolysis of this compound upon exposure to moisture. It is crucial to handle the acyl chloride under anhydrous conditions.[1]
-
Unreacted starting materials: Depending on the reaction, you may have unreacted alcohol, amine, or this compound in your crude product.
-
Triethylamine hydrochloride (or other amine salts): If a tertiary amine base like triethylamine is used to scavenge the HCl produced during the reaction, the resulting salt can be an impurity if not properly removed during workup.
-
Byproducts from coupling reagents: If using coupling reagents like dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct can be challenging to remove.
Q2: My esterification/amidation reaction with this compound is not working or giving low yields. What are some common causes?
A2: Low yields can stem from several factors:
-
Moisture: this compound is sensitive to moisture, which leads to the formation of the unreactive 2-ethoxypropanoic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base choice: For reactions with amines, a hindered base like diisopropylethylamine (DIPEA) may be preferable to triethylamine (TEA) to avoid unwanted side reactions.
-
Steric hindrance: If your alcohol or amine is sterically hindered, the reaction may be slow or incomplete. In such cases, you might consider using a catalyst like 4-dimethylaminopyridine (DMAP) or exploring alternative coupling agents.
-
Reaction temperature: Some reactions may require heating to proceed at a reasonable rate, while others might need to be cooled to prevent side reactions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot of both, you can visualize the consumption of the starting material and the formation of the product. Stains such as potassium permanganate can be used to visualize non-UV active compounds.
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction. | The densities of the aqueous and organic layers are too similar. High concentrations of salts or polar solvents can contribute to this. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- If possible, remove polar organic solvents like THF or acetone on a rotary evaporator before the aqueous workup.- Filter the entire mixture through a pad of celite. |
| Product is partially soluble in the aqueous layer. | The product has some polar functional groups, leading to partitioning between the organic and aqueous layers. | - Use a more nonpolar extraction solvent if the product is sufficiently soluble in it.- Perform multiple extractions with the organic solvent to maximize recovery.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Triethylamine hydrochloride is not fully removed. | Insufficient washing with an acidic solution. | - Wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the triethylamine, forming a water-soluble salt that will partition into the aqueous layer. |
| Unreacted 2-ethoxypropanoic acid remains in the product. | Insufficient washing with a basic solution. | - Wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. |
Purification of Ester Products (e.g., Ethyl 2-ethoxypropanoate)
| Problem | Purification Method | Troubleshooting Tip |
| Difficulty separating the ester from nonpolar impurities. | Flash Column Chromatography | - Use a gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity.- Ensure the crude product is properly dried and concentrated onto silica gel for dry loading, which can improve resolution. |
| Product is a volatile liquid. | Distillation | - Use vacuum distillation for high-boiling point esters to avoid decomposition at atmospheric pressure.- Ensure the distillation apparatus is well-sealed to maintain a stable vacuum. |
| Traces of acidic impurities remain. | Aqueous Wash | - Before final concentration, wash the organic solution containing the ester with saturated sodium bicarbonate solution to neutralize and remove any remaining acidic impurities. |
Purification of Amide Products (e.g., N-substituted 2-ethoxypropanamides)
| Problem | Purification Method | Troubleshooting Tip |
| Product is a solid but oily. | Recrystallization | - Screen a variety of solvents. For amides, common recrystallization solvents include ethanol, acetone, acetonitrile, and 1,4-dioxane.[2] A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective.- Ensure the crude product is as dry as possible before attempting recrystallization. |
| Amide is difficult to separate from polar impurities. | Flash Column Chromatography | - For very polar amides, consider using a more polar mobile phase or even reverse-phase chromatography.- Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the chromatography of basic amides on silica gel. |
| Product from a primary amine precipitates with impurities. | Precipitation/Washing | - Amides derived from primary amines can sometimes be precipitated by adding water to the reaction mixture.[1] The resulting solid can then be washed with water to remove water-soluble impurities. |
| Product from a secondary amine does not precipitate and forms an emulsion. | Aqueous Workup followed by Chromatography | - Products from secondary amines often require a standard aqueous workup followed by column chromatography for purification.[1] |
| Separation of mono- and di-acylated products is challenging. | Chromatography / Reaction Optimization | - If chromatography is ineffective, consider adjusting the reaction stoichiometry (e.g., using an excess of the acyl chloride) to favor the formation of the di-acylated product.[3] |
Experimental Protocols
General Aqueous Workup Protocol for Esterification/Amidation
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF, it is often beneficial to remove the solvent under reduced pressure. Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove any unreacted amine and the amine hydrochloride salt. Separate the layers.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any unreacted 2-ethoxypropanoic acid. A subsequent wash with brine can help to break any emulsions and remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Example Flash Column Chromatography Conditions
| Product Type | Stationary Phase | Typical Eluent System (Gradient) | Purity (Typical) |
| Ethyl 2-ethoxypropanoate | Silica Gel | Hexane/Ethyl Acetate (95:5 to 80:20) | >98% |
| N-benzyl-2-ethoxypropanamide | Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) | >97% |
Note: These are starting points and may require optimization based on the specific substrate and impurities.
Example Recrystallization Solvents for Amides
| Amide Structure | Solvent System | Expected Yield | Purity (Typical) |
| Simple, solid N-alkyl/aryl amides | Ethanol/Water | 60-80% | >99% |
| Less polar solid amides | Ethyl Acetate/Hexane | 50-75% | >99% |
| More polar solid amides | Acetonitrile | 65-85% | >99% |
Note: The optimal solvent system must be determined experimentally.
Visualizations
Caption: General experimental workflow from crude reaction to pure product.
Caption: A decision tree for troubleshooting common purification issues.
References
Strategies to increase the yield of 2-Ethoxypropanoyl chloride reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxypropanoyl chloride.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems in your experimental workflow.
Diagram: Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Reaction does not start or is sluggish | Impure or wet starting materials. | Ensure 2-Ethoxypropanoic acid is pure and dry. Use fresh or newly distilled thionyl chloride. All solvents should be anhydrous. |
| Low reaction temperature. | While the initial reaction may be started at a lower temperature, gentle heating is often required to drive the reaction to completion. A two-stage heating process can be effective. | |
| Low product yield | Incomplete reaction. | Use a molar excess of thionyl chloride (typically 1.5 to 2 equivalents). The addition of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can accelerate the reaction.[1] |
| Side reactions. | Overheating can lead to decomposition. Maintain careful temperature control throughout the reaction. | |
| Product loss during workup. | This compound is moisture-sensitive and can hydrolyze back to the carboxylic acid.[2] Ensure all glassware is dry and perform the workup under an inert atmosphere if possible. | |
| Product is dark or contains impurities | Decomposition of starting material or product. | Avoid excessive heating. The reaction of thionyl chloride with some organic compounds can be exothermic.[3] |
| Residual thionyl chloride. | Excess thionyl chloride can be removed by distillation or by co-evaporation with an inert, high-boiling solvent like toluene. | |
| Difficulty in purification by distillation | Co-distillation with byproducts. | Ensure complete removal of gaseous byproducts (SO2 and HCl) before distillation. A fractional distillation setup may be necessary for high purity. |
| Thermal decomposition during distillation. | Purify under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of 2-Ethoxypropanoic acid attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of this compound and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[4][5][6] The formation of these gases helps to drive the reaction to completion.[7]
Diagram: General Mechanism of Carboxylic Acid to Acyl Chloride Conversion
Caption: Simplified reaction pathway for the synthesis of this compound.
Q2: What is the role of a catalyst like DMF or pyridine in this reaction?
Catalysts such as N,N-dimethylformamide (DMF) or pyridine can significantly increase the rate of the reaction.[1][4]
-
DMF: Reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[1]
-
Pyridine: Acts as a nucleophilic catalyst, activating the thionyl chloride. It also serves as a base to neutralize the HCl byproduct.[1][8]
Q3: What are the optimal temperature conditions for the synthesis?
A two-stage temperature approach is often recommended for analogous reactions.
-
Initial Stage: The reaction is typically started at a lower temperature (e.g., 0-25 °C) during the addition of thionyl chloride to control the initial exothermic reaction and the evolution of gases.
-
Second Stage: The reaction mixture is then gently heated (e.g., to reflux) to ensure the complete decomposition of the chlorosulfite intermediate and drive the reaction to completion.
Q4: How can I effectively remove unreacted thionyl chloride after the reaction?
Excess thionyl chloride (boiling point: 76 °C) can be removed by a few methods:
-
Simple Distillation: If the boiling point of your product is significantly higher, simple distillation can be effective.
-
Vacuum Application: Applying a vacuum can help to remove the remaining thionyl chloride at a lower temperature.
-
Co-evaporation: Adding a higher-boiling inert solvent like toluene and then removing it under reduced pressure can help to azeotropically remove the last traces of thionyl chloride.
Q5: What are the main safety precautions when working with thionyl chloride?
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (HCl and SO2).[9]
-
Always handle thionyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ensure all glassware is scrupulously dried before use to prevent vigorous reactions.
-
Have a quenching solution (e.g., a dilute sodium bicarbonate solution) readily available to neutralize any spills.
Experimental Protocol Example (General Procedure)
This is a general protocol and may require optimization for your specific setup and scale.
Materials:
-
2-Ethoxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Anhydrous toluene (for workup)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap to neutralize acidic gases (e.g., a bubbler with a sodium hydroxide solution).
-
Reagents: To the flask, add 2-Ethoxypropanoic acid. If using a solvent, add it at this stage.
-
Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (e.g., 1.5-2.0 molar equivalents) to the stirred solution at room temperature or in an ice bath to control the initial reaction.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux and maintain this temperature until the evolution of gas ceases (typically 1-3 hours). Monitor the reaction progress by an appropriate method (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure.
-
Add anhydrous toluene to the crude product and evaporate under reduced pressure to remove residual thionyl chloride. Repeat this step if necessary.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point.
Diagram: Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for incomplete 2-Ethoxypropanoyl chloride reactions
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering incomplete reactions with 2-Ethoxypropanoyl chloride. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: The following guidance is based on general principles of acyl chloride reactivity. Specific experimental data for this compound is limited in publicly available literature. Therefore, some recommendations are extrapolated from reactions involving similar acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is not going to completion. What are the most likely causes?
An incomplete reaction can stem from several factors:
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Reagent Quality: The this compound may have degraded due to improper storage or handling. Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid (2-ethoxypropanoic acid), rendering them unreactive for acylation.
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction.
-
Presence of Water: Trace amounts of water in the reaction mixture will consume the acyl chloride through hydrolysis.
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Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Steric Hindrance: The substrate being acylated might be sterically hindered, slowing down the reaction rate.
Q2: How can I assess the quality of my this compound?
Before starting your experiment, it is crucial to ensure the integrity of your acyl chloride. You can assess its quality through:
-
Appearance: Freshly distilled this compound should be a clear, colorless to pale yellow liquid. A cloudy or discolored appearance may indicate degradation.
-
NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the starting carboxylic acid (2-ethoxypropanoic acid). The acidic proton of the carboxylic acid will have a characteristic chemical shift. By integrating the peaks corresponding to the acyl chloride and the carboxylic acid, you can determine the purity.
-
FT-IR Spectroscopy: The carbonyl (C=O) stretching frequency for an acyl chloride is typically around 1800 cm⁻¹. The presence of a broad absorption band around 2500-3300 cm⁻¹ and a carbonyl stretch around 1700-1725 cm⁻¹ would indicate the presence of the corresponding carboxylic acid.
Q3: What are the optimal reaction conditions for acylation with this compound?
The optimal conditions will depend on the specific substrate (alcohol, amine, etc.). However, some general guidelines apply:
-
Solvent: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is thoroughly dried before use.
-
Temperature: Acylation reactions with acyl chlorides are often exothermic. It is common to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature. For less reactive substrates, gentle heating may be required.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Base: The reaction of this compound with an alcohol or amine will produce hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic, or catalyze side reactions with alcohols. Therefore, a non-nucleophilic base is typically added to scavenge the HCl. Common choices include tertiary amines like triethylamine (NEt₃) or pyridine. For sterically hindered substrates, a bulkier base like 2,6-lutidine might be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Degraded this compound. 2. Presence of water in the reaction. 3. Insufficiently reactive substrate. 4. Incorrect stoichiometry. | 1. Purify the this compound by distillation before use. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. 3. Increase the reaction temperature or use a catalyst (e.g., DMAP for alcohol acylation). 4. Ensure the correct molar ratios of reactants and base are used. |
| Formation of multiple products (side reactions) | 1. Reaction with alcohol substrate leading to alkyl chloride, ether, or olefin formation. 2. Reaction of the acyl chloride to form a ketene. | 1. Use a weak, non-nucleophilic base like pyridine or 2,6-lutidine to scavenge HCl. Avoid strong bases.[1] 2. This can be promoted by some bases. Careful selection of the base and reaction temperature is crucial. |
| Product is contaminated with the starting carboxylic acid | Hydrolysis of the this compound during the reaction or work-up. | Ensure all reagents and solvents are anhydrous. During work-up, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acyl chloride and the resulting carboxylic acid. |
| Reaction is very slow | Steric hindrance of the substrate or the acyl chloride. | Increase the reaction temperature and/or reaction time. Consider using a more potent catalyst if applicable. |
Experimental Protocols
General Protocol for the Acylation of an Alcohol with this compound
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To a stirred solution of the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 - 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere at 0 °C, add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
General Protocol for the Acylation of an Amine with this compound
-
To a stirred solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 - 2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere at 0 °C, add this compound (1.1 eq) dropwise.[2][3][4][5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Visualizations
Caption: Troubleshooting logic for incomplete this compound reactions.
Caption: General experimental workflow for acylation reactions.
References
Impact of temperature and solvent on 2-Ethoxypropanoyl chloride reactivity
Welcome to the technical support center for 2-Ethoxypropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature and solvent on its reactivity. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reactivity of this compound?
A1: Like most acylation reactions, increasing the temperature generally increases the rate of reaction of this compound with nucleophiles. However, higher temperatures can also lead to increased side reactions and decomposition of the acyl chloride, especially in the presence of moisture or other reactive species. For sensitive substrates, it is often recommended to start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature.
Q2: What is the role of the solvent in reactions with this compound?
A2: The solvent plays a crucial role in the reactivity of this compound by influencing its stability and the rate of reaction with nucleophiles. Aprotic solvents are generally preferred to prevent reaction with the solvent itself. The polarity of the solvent can also affect the reaction rate.
Q3: Which solvents are recommended for reactions with this compound?
A3: Aprotic, non-polar to moderately polar solvents are typically recommended. These include:
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Ethereal solvents: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane.
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Chlorinated solvents: Dichloromethane (DCM), chloroform.
-
Hydrocarbon solvents: Toluene, hexanes.
The choice of solvent will depend on the specific nucleophile and the desired reaction conditions.
Q4: How does this compound react with water and other protic solvents?
A4: this compound reacts readily, and often vigorously, with water and other protic solvents (e.g., alcohols, primary and secondary amines) in a nucleophilic acyl substitution reaction.[1][2] This hydrolysis reaction produces 2-ethoxypropanoic acid and hydrochloric acid.[1] It is crucial to use anhydrous (dry) solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during reactions to prevent unwanted hydrolysis.
Q5: What are common side reactions to be aware of?
A5: Besides hydrolysis, other potential side reactions include:
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Reaction with the solvent: Some solvents, particularly those with nucleophilic impurities, can react with the acyl chloride.
-
Elimination reactions: Under basic conditions, elimination to form a ketene intermediate is a possibility, although less common for this structure.
-
Over-acylation: If the nucleophile has multiple reactive sites, over-acylation can occur.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Low Reactivity | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, NMR).[3] |
| Poor Nucleophile | If using a weak nucleophile, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP) or using a stronger base to deprotonate the nucleophile. |
| Reagent Degradation | Ensure the this compound is fresh and has been stored under anhydrous conditions. Acyl chlorides are sensitive to moisture and can hydrolyze over time. |
| Solvent Quenching | Verify that the solvent is anhydrous. Any residual water will consume the acyl chloride. |
Issue 2: Formation of Multiple Products/By-products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Lower the reaction temperature. Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly distilled, anhydrous solvents. The primary by-product from reaction with water is 2-ethoxypropanoic acid. |
| Reaction with Solvent | Choose a more inert solvent. For example, if using THF which can contain peroxide impurities, switch to a freshly distilled batch or a different aprotic solvent like dichloromethane. |
| Over-acylation of Substrate | Use a controlled stoichiometry of this compound (e.g., 1.0-1.2 equivalents). Add the acyl chloride dropwise to the solution of the nucleophile at a low temperature to maintain control over the reaction. |
Data Summary
The following tables summarize the expected qualitative impact of temperature and solvent on reactions involving this compound, based on general principles of acyl chloride reactivity.
Table 1: Effect of Temperature on Reactivity
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions |
| -78 °C to 0 °C | Slow | Low |
| 0 °C to Room Temp | Moderate | Moderate |
| > Room Temp | Fast | High |
Table 2: Effect of Solvent on Reactivity
| Solvent Type | Polarity | Expected Reactivity | Notes |
| Aprotic Non-Polar (e.g., Toluene, Hexane) | Low | Moderate | Good for reactions with highly reactive nucleophiles. |
| Aprotic Polar (e.g., DCM, THF) | Medium | Good | Generally good solvents for a wide range of nucleophiles. Ensure they are anhydrous. |
| Protic (e.g., Water, Alcohols) | High | High (with solvent) | These solvents will react with the acyl chloride and are generally not suitable unless they are the intended reactant. |
Experimental Protocols
General Protocol for Acylation of an Alcohol
This protocol provides a general methodology for the acylation of a primary or secondary alcohol with this compound.
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of inert gas (nitrogen or argon).
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).
-
If a base is required (e.g., triethylamine or pyridine, 1.2 eq.), add it to the alcohol solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Reaction Completion and Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate for the specific product.
-
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for acylation reactions.
Caption: A typical experimental workflow for an acylation reaction.
Caption: A decision tree for troubleshooting common acylation reaction issues.
References
- 1. youtube.com [youtube.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. Monitoring reactions | CPD article | RSC Education [edu.rsc.org]
Technical Support Center: Catalyst Selection for 2-Ethoxypropanoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Ethoxypropanoyl chloride. Our goal is to facilitate the enhancement of reaction rates through appropriate catalyst selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents for converting 2-Ethoxypropanoic acid to this compound?
A1: The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). Other chlorinating agents like oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) can also be used, though thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]
Q2: Why is a catalyst often necessary for the reaction with thionyl chloride?
A2: While the reaction between a carboxylic acid and thionyl chloride can proceed without a catalyst, it is often slow. Catalysts are used to significantly increase the reaction rate.
Q3: What are the most common catalysts for the synthesis of this compound?
A3: The most frequently employed catalysts for the formation of acyl chlorides from carboxylic acids using thionyl chloride are N,N-Dimethylformamide (DMF) and pyridine.[1]
Q4: How do catalysts like DMF and pyridine enhance the reaction rate?
A4: These catalysts operate through nucleophilic catalysis.
-
DMF: Reacts with thionyl chloride to form a highly reactive Vilsmeier-Haack type intermediate, an imidoyl chloride. This intermediate is much more electrophilic than thionyl chloride itself and reacts more rapidly with the carboxylic acid.[2]
-
Pyridine: Functions as a nucleophile, activating the thionyl chloride. It can also act as a base to neutralize the HCl generated during the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst: The amount of catalyst may be too low to effectively accelerate the reaction. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being overcome. 3. Moisture Contamination: Thionyl chloride reacts violently with water, and any moisture in the starting materials or glassware will consume the reagent. 4. Degradation of Starting Material or Product: The ethoxy group may be susceptible to cleavage under harsh conditions. | 1. Optimize Catalyst Loading: Increase the catalyst concentration in small increments (e.g., from 0.1 mol% to 1 mol%). 2. Increase Reaction Temperature: Gently heat the reaction mixture. Monitor for any signs of decomposition. A typical temperature range is 50-70°C. 3. Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents and ensure the 2-Ethoxypropanoic acid is dry. 4. Milder Reaction Conditions: Consider using oxalyl chloride with a DMF catalyst at room temperature for a milder conversion. |
| Formation of Side Products | 1. Reaction with the Ether Linkage: The Lewis acidity of the reaction mixture, especially with certain catalysts, could potentially lead to cleavage of the ethyl ether. 2. Formation of Dimethylcarbamoyl chloride (DMCC): When using DMF as a catalyst with thionyl chloride, the carcinogen DMCC can be formed as a byproduct.[3] 3. Esterification: If an alcohol is present as an impurity or solvent, it can react with the newly formed acyl chloride. | 1. Use a Non-Lewis Acidic Catalyst: Pyridine may be a better choice if ether cleavage is suspected. 2. Minimize DMF and Monitor: Use the minimum effective amount of DMF. It is recommended to assess the presence of DMCC and take appropriate containment measures.[3] 3. Use an Inert, Anhydrous Solvent: Solvents like dichloromethane or chloroform are generally suitable. Ensure all starting materials are free of alcohol impurities. |
| Difficult Purification | 1. High Boiling Point of Byproducts: If phosphorus-based chlorinating agents are used, the phosphorus-containing byproducts can be difficult to remove. 2. Excess Thionyl Chloride: Residual thionyl chloride can co-distill with the product. | 1. Prefer Thionyl Chloride: The gaseous byproducts of thionyl chloride simplify purification.[1] 2. Removal Under Vacuum: After the reaction is complete, excess thionyl chloride can be removed by rotary evaporation (with appropriate trapping of the corrosive vapors).[4] |
Catalyst Performance Data
The following table summarizes typical, illustrative reaction rate enhancements for the conversion of a generic 2-alkoxypropanoic acid to its corresponding acyl chloride using thionyl chloride. Note: This data is representative and actual results may vary based on specific experimental conditions.
| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time (hours) | Relative Rate Enhancement (vs. Uncatalyzed) |
| None | 0 | 8 - 12 | 1x |
| Pyridine | 1 | 2 - 4 | ~3-4x |
| DMF | 1 | 1 - 2 | ~6-8x |
Experimental Protocols
General Procedure for the Synthesis of this compound using Thionyl Chloride and a Catalyst
Materials:
-
2-Ethoxypropanoic acid
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Thionyl chloride (SOCl₂)
-
Catalyst (DMF or Pyridine)
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Anhydrous inert solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous work-up reagents
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-Ethoxypropanoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous inert solvent such as dichloromethane.
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Catalyst Addition: Add the catalyst (e.g., DMF, ~1 mol%).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution at 0°C. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-70°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method such as ¹H NMR or GC-MS to observe the disappearance of the carboxylic acid starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening catalysts in the synthesis of this compound.
Logical Relationship for Catalyst Selection
Caption: Decision logic for selecting a catalyst for this compound synthesis.
References
How to prevent the degradation of 2-Ethoxypropanoyl chloride during storage
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of 2-Ethoxypropanoyl chloride during storage. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
Q1: I opened a new bottle of this compound and noticed a strong, acrid smell, and the liquid appears slightly cloudy. What is the problem?
A1: This indicates that the this compound has likely been exposed to moisture, leading to hydrolysis. The acrid smell is due to the formation of hydrogen chloride (HCl) gas, and the cloudiness is likely due to the formation of the less soluble 2-ethoxypropanoic acid. Hydrolysis is the primary degradation pathway for acyl chlorides.[1][2]
Q2: My reaction yield is lower than expected when using this compound that has been stored for a while. Could this be related to degradation?
A2: Yes, this is a common consequence of using degraded this compound. The hydrolysis product, 2-ethoxypropanoic acid, will not participate in the desired acylation reaction, thus reducing the effective concentration of the starting material and lowering the yield of your target product.
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: You can use several analytical techniques to assess the purity of your this compound:
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Infrared (IR) Spectroscopy: Look for the appearance of a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a shift in the carbonyl (C=O) stretching frequency. Acyl chlorides typically show a strong C=O absorption around 1800 cm⁻¹, while the corresponding carboxylic acid will have a C=O stretch at a lower frequency, typically around 1710 cm⁻¹.[][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components in your sample. You will likely see a peak for this compound and a separate peak for 2-ethoxypropanoic acid. The mass spectrometer can confirm the identity of these compounds.
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High-Performance Liquid Chromatography (HPLC): Direct analysis of acyl chlorides by HPLC can be challenging due to their reactivity. A common method is to derivatize the sample, for example, by reacting it with an alcohol to form a stable ester, which can then be quantified by HPLC.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis. This compound is highly reactive towards water and atmospheric moisture, leading to the formation of 2-ethoxypropanoic acid and hydrogen chloride (HCl).[1][2] This reaction is rapid and exothermic.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store in a cool, dry place. Refrigeration is often recommended, but ensure the container is well-sealed to prevent condensation upon removal.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.
-
Container: Use a tightly sealed, corrosion-resistant container. Glass bottles with polytetrafluoroethylene (PTFE) lined caps or stoppers are ideal.[7]
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Environment: Store in a well-ventilated area away from incompatible materials such as water, alcohols, amines, and bases.[5]
Q3: Are there any chemical stabilizers that can be added to this compound to prevent degradation during storage?
A3: While some research has explored enhancing the stability of acyl chlorides through structural modifications, the use of additives as stabilizers for long-term storage is not a common practice for commercially available reagents like this compound.[8] The high reactivity of acyl chlorides makes them incompatible with most common stabilizers. The most effective method to prevent degradation is to adhere to strict anhydrous storage and handling procedures.
Q4: How should I handle this compound to prevent degradation during an experiment?
A4: Proper handling is crucial to prevent moisture exposure:
-
Work in a well-ventilated fume hood.
-
Use dry glassware and syringes. Oven-drying glassware and allowing it to cool in a desiccator is recommended.
-
Use a technique to handle air- and moisture-sensitive reagents, such as using a syringe to withdraw the liquid under a blanket of inert gas.
-
After withdrawing the desired amount, flush the bottle with an inert gas before resealing it tightly.
Q5: If my this compound has partially degraded, can I purify it?
A5: Purification of partially hydrolyzed this compound can be challenging due to its reactivity. Distillation under reduced pressure can be used to separate the acyl chloride from the less volatile carboxylic acid. However, this should be done with caution as heating can promote further decomposition. It is often more practical to purchase a fresh bottle of the reagent.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry location (refrigeration optional) | Reduces reaction rates of degradation pathways. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces atmospheric moisture, preventing hydrolysis. |
| Container | Tightly sealed glass with PTFE liner | Prevents moisture ingress and is chemically resistant. |
| Handling | Anhydrous techniques in a fume hood | Minimizes exposure to atmospheric moisture during use. |
| Purity Check | IR Spectroscopy, GC-MS | To verify the integrity of the reagent before use. |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Degradation by IR Spectroscopy
Objective: To qualitatively determine if a sample of this compound has undergone hydrolysis.
Materials:
-
Sample of this compound
-
FTIR spectrometer with a suitable sample holder for liquids (e.g., salt plates)
-
Reference spectrum of pure this compound (if available)
-
Reference spectrum of 2-ethoxypropanoic acid (if available)
Methodology:
-
In a fume hood, carefully prepare a thin film of the this compound sample between two salt plates (e.g., NaCl or KBr).
-
Acquire the infrared spectrum of the sample according to the instrument's operating procedure.
-
Analyze the spectrum for the following key features:
-
A strong, sharp absorption peak around 1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.
-
The presence or absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretch of a carboxylic acid.
-
The presence or absence of a carbonyl absorption peak around 1710 cm⁻¹, characteristic of the C=O stretch of the corresponding carboxylic acid.
-
-
Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of the O-H and the lower frequency C=O bands indicates degradation.
Protocol 2: Stability Study of this compound under Various Storage Conditions
Objective: To quantitatively assess the stability of this compound under different storage conditions over time.
Materials:
-
High-purity this compound
-
Several small, sealable glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon) supply
-
Controlled environment chambers or desiccators with controlled humidity and temperature
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Anhydrous solvent for dilution (e.g., dichloromethane)
-
Internal standard for GC-MS analysis (e.g., a stable compound with a different retention time)
Methodology:
-
Aliquot the high-purity this compound into the glass vials under an inert atmosphere.
-
Tightly seal the vials.
-
Divide the vials into different groups to be stored under various conditions (e.g., room temperature with ambient air, room temperature under nitrogen, refrigerated under nitrogen, elevated temperature under nitrogen).
-
At predetermined time points (e.g., day 0, 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition for analysis.
-
Prepare a sample for GC-MS analysis by diluting a known amount of the this compound in the anhydrous solvent containing a known concentration of the internal standard.
-
Inject the sample into the GC-MS and obtain the chromatogram.
-
Identify the peaks corresponding to this compound and its degradation product, 2-ethoxypropanoic acid.
-
Quantify the peak areas relative to the internal standard to determine the concentration of each component.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
Visualizations
Caption: Degradation Pathway of this compound.
Caption: Experimental Workflow for Stability Study.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. US7910312B2 - Use of acid scavengers for the synthesis of standard length and long-mer polymer arrays - Google Patents [patents.google.com]
- 8. Amide Synthesis [fishersci.co.uk]
Identifying and removing common impurities from 2-Ethoxypropanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxypropanoyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
When synthesizing this compound from 2-ethoxypropanoic acid using a chlorinating agent like thionyl chloride (SOCl₂), the most common impurities are:
-
Unreacted 2-Ethoxypropanoic Acid: The starting material may not have fully reacted.
-
Residual Chlorinating Agent and its Byproducts: If thionyl chloride is used, residual SOCl₂ may be present, along with its gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] Similarly, if phosphorus chlorides (like PCl₃ or PCl₅) are used, their corresponding phosphorus-containing byproducts will be present.
-
2-Ethoxypropanoic Anhydride: This can form through the reaction of this compound with unreacted 2-ethoxypropanoic acid.
-
Hydrolysis Product (2-Ethoxypropanoic Acid): this compound is highly reactive and readily hydrolyzes back to 2-ethoxypropanoic acid upon contact with moisture.[3][4][5]
Q2: How can I identify the impurities in my sample of this compound?
Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Due to the high reactivity of acyl chlorides, derivatization is often necessary.[6] For example, the sample can be reacted with an alcohol like methanol or ethanol to form the corresponding stable esters, which can then be analyzed by GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities. The presence of the starting carboxylic acid can be detected by its characteristic broad -OH proton signal in ¹H NMR and the carboxylic acid carbonyl signal in ¹³C NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of the starting carboxylic acid by the characteristic broad O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Synthesized this compound | Incomplete reaction of 2-ethoxypropanoic acid. | - Ensure an appropriate molar excess of the chlorinating agent (e.g., thionyl chloride).- Increase the reaction time or temperature according to established protocols for similar acyl chloride syntheses. |
| Inefficient removal of byproducts. | - After the reaction, ensure thorough removal of gaseous byproducts (SO₂ and HCl) by purging with an inert gas (e.g., nitrogen or argon).- Use a suitable workup procedure to remove the excess chlorinating agent. | |
| Product Decomposes During Storage | Exposure to moisture. | - Store this compound under a dry, inert atmosphere (nitrogen or argon).- Use anhydrous solvents and glassware for all subsequent reactions.- Store in a tightly sealed container, preferably in a desiccator. |
| Inaccurate Analytical Results | On-column hydrolysis during GC analysis. | - Derivatize the this compound to a more stable compound (e.g., an ester) before GC analysis. |
| Sample degradation before NMR or FTIR analysis. | - Prepare samples immediately before analysis.- Use anhydrous deuterated solvents for NMR. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Fractional distillation is the most common method for purifying liquid acyl chlorides.
Objective: To remove non-volatile impurities (like the starting carboxylic acid and anhydride) and any remaining high-boiling point reagents.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry inert gas to prevent atmospheric moisture contamination.
-
Collection: Collect the fraction that distills at a constant temperature. This fraction will be the purified this compound.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle with a Teflon-lined cap. Store under an inert atmosphere.
Process Workflow
Below is a logical workflow for the identification and removal of common impurities from this compound.
Caption: Workflow for impurity identification and removal.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Ethoxypropanoyl Chloride and Other Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Ethoxypropanoyl chloride against other commonly used acyl chlorides. The information presented is intended to assist researchers in selecting the appropriate acylating agent for their specific applications, particularly in the fields of organic synthesis and drug development, where reaction kinetics and selectivity are paramount.
Understanding Acyl Chloride Reactivity
Acyl chlorides are highly reactive organic compounds characterized by the -COCl functional group. Their reactivity stems from the significant partial positive charge on the carbonyl carbon, a result of the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes them highly susceptible to nucleophilic attack.[1][2] The general order of reactivity for carboxylic acid derivatives is: acyl chlorides > acid anhydrides > esters > amides.[3] Acyl chlorides react readily, often vigorously, with a wide range of nucleophiles, including water, alcohols, and amines, typically through a nucleophilic addition-elimination mechanism.[2][4]
Quantitative Comparison of Acyl Chloride Reactivity
It is crucial to note that the data below were obtained under different experimental conditions and are therefore not directly comparable. They are presented to illustrate the orders of magnitude of reactivity.
| Acyl Chloride | Nucleophile/Solvent | Rate Constant (k) | Half-life (t½) | Temperature (°C) |
| Benzoyl Chloride | 95% Ethanol (hydrolysis with 5% water) | 0.00949 min⁻¹[5] | ~73 min | 25 |
| Benzoyl Chloride | 95% Ethanol (alcoholysis) | 0.0757 min⁻¹[5] | ~9 min | 25 |
| Benzyl Chloride | Pure Water | 1.28 x 10⁻⁵ s⁻¹ (calculated from t½) | 15 hours[6] | 25 |
| Methyl Chloroformate | Pure Water | 8.25 x 10⁻⁴ s⁻¹ | ~14 min | 5.06 |
| Ethyl Chloroformate | Pure Water | 4.88 x 10⁻⁴ s⁻¹ | ~24 min | 5.06 |
| n-Propyl Chloroformate | Pure Water | 4.75 x 10⁻⁴ s⁻¹ | ~24 min | 5.06 |
| Isopropyl Chloroformate | Pure Water | 1.30 x 10⁻⁴ s⁻¹ | ~89 min | 5.06 |
Data for chloroformates were extracted from a graphical representation in Queen, A. (1967) and are approximate.
Due to the lack of specific kinetic data for this compound, its reactivity can be inferred from its structure. The ethoxy group at the 2-position is an electron-donating group, which would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkanoyl chloride like propanoyl chloride. However, it is still expected to be a highly reactive acyl chloride, with reactivity likely comparable to other alkanoyl chlorides.
Experimental Protocols for Determining Acyl Chloride Reactivity
The determination of reaction kinetics for acyl chlorides, which are often fast reactions, requires specialized techniques. Below are detailed methodologies for two common approaches.
NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ monitoring of chemical reactions, allowing for the determination of reactant and product concentrations over time.[7]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the acyl chloride in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃) in an NMR tube. The solvent should be inert to the acyl chloride.
-
Prepare a separate solution of the nucleophile (e.g., water, alcohol) in the same deuterated solvent.
-
To ensure accurate quantification, an internal standard (a compound that does not react with any of the components and has a resonance that does not overlap with other signals) should be added to the reaction mixture.
-
-
Instrument Setup:
-
The NMR spectrometer should be tuned and shimmed for the specific solvent and sample.
-
Set the desired temperature for the experiment.
-
Acquire a reference spectrum of the acyl chloride solution before the addition of the nucleophile.
-
-
Kinetic Measurement:
-
Initiate the reaction by injecting a known amount of the nucleophile solution into the NMR tube containing the acyl chloride.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate. For fast reactions, automated acquisition sequences are used.[7]
-
The reaction progress is monitored by integrating the signals corresponding to the reactants and products in each spectrum.
-
-
Data Analysis:
-
The concentration of the acyl chloride at each time point is determined by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Plot the concentration of the acyl chloride versus time.
-
The rate constant (k) can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess).
-
Stopped-Flow Spectrophotometry for Fast Reactions
For reactions that are too fast to be monitored by conventional NMR, stopped-flow spectrophotometry is an ideal technique, with a dead time on the order of milliseconds.[2][8]
Protocol:
-
Instrument Setup:
-
The stopped-flow instrument consists of two drive syringes that rapidly inject the reactant solutions into a mixing chamber and then into an observation cell.[8][9]
-
A spectrophotometer (UV-Vis or fluorescence) is used to monitor the change in absorbance or fluorescence of the reaction mixture in the observation cell over time.[9]
-
The instrument is first calibrated with the solvent to set the 100% transmittance (zero absorbance).
-
-
Sample Preparation:
-
Prepare a solution of the acyl chloride in a suitable solvent that is transparent in the wavelength range of interest.
-
Prepare a solution of the nucleophile in the same solvent. The reaction should ideally lead to a change in the UV-Vis spectrum (e.g., formation of a chromophore).
-
-
Kinetic Measurement:
-
The two reactant solutions are loaded into the drive syringes.
-
The drive mechanism is activated, forcing the solutions through the mixer and into the observation cell. The flow is then abruptly stopped.[8]
-
Data acquisition begins the moment the flow stops, recording the change in absorbance or fluorescence as a function of time.[9]
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constant(s).[2]
-
Visualizing Reaction Dynamics and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key factors influencing acyl chloride reactivity and a typical workflow for its experimental determination.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Stopped-flow - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. savemyexams.com [savemyexams.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. web.williams.edu [web.williams.edu]
- 9. Stopped Flow FAQs [photophysics.com]
A Comparative Guide: 2-Ethoxypropanoyl Chloride vs. 2-Chloropropanoyl Chloride in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of novel molecules. This guide provides an objective comparison of two such agents: 2-ethoxypropanoyl chloride and 2-chloropropanoyl chloride, focusing on their synthesis, reactivity, and performance in acylation reactions, supported by available experimental data.
At a Glance: Key Differences and Considerations
| Feature | This compound | 2-Chloropropanoyl Chloride |
| Structure | CH₃CH(OCH₂CH₃)COCl | CH₃CH(Cl)COCl |
| Reactivity | Expected to be less reactive due to the electron-donating nature of the ethoxy group. | More reactive due to the electron-withdrawing nature of the chlorine atom. |
| Synthesis Yield | Data not readily available in public literature. | 84-86% from L-lactic acid.[1] |
| Synthesis Purity | Data not readily available in public literature. | 97.8-98.5%.[1] |
| Key Applications | Synthesis of esters and amides with an ethoxy moiety. | Versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] |
| Safety | Assumed to be a corrosive and moisture-sensitive liquid. | Corrosive, flammable, and moisture-sensitive liquid. |
Synthesis and Preparation
The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The most common method involves the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.
2-Chloropropanoyl Chloride: The synthesis of 2-chloropropanoyl chloride is well-documented. A common starting material is 2-chloropropionic acid, which can be effectively converted to the acyl chloride using thionyl chloride. Optimized protocols report yields in the range of 84-86% with purities exceeding 97%. Another efficient route involves the direct chlorination of propionyl chloride.
A specific protocol for the synthesis of D-(+)-2-chloropropanoyl chloride from L-lactic acid using thionyl chloride in the presence of pyridine has been reported to yield the product in 85.8% with a purity of 98.5%.[1]
This compound: Detailed experimental procedures with yield and purity data for the synthesis of this compound are not as readily available in the public domain. However, the general principle of reacting 2-ethoxypropanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride would be the expected synthetic route. The synthesis of a similar compound, 2-ethoxybenzoyl chloride, from 2-ethoxybenzoic acid using solid phosgene has been reported with a high yield and purity, suggesting that similar methods could be applied for the preparation of this compound.
Reactivity and Performance in Acylation Reactions
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. The nature of the substituent at the 2-position plays a crucial role in modulating this reactivity.
Theoretical Considerations:
-
2-Chloropropanoyl Chloride: The chlorine atom at the 2-position is an electron-withdrawing group. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, 2-chloropropanoyl chloride is expected to be a highly reactive acylating agent.[3]
-
This compound: The ethoxy group at the 2-position, in contrast, is an electron-donating group through resonance, although it is also inductively withdrawing. The lone pairs on the oxygen atom can delocalize towards the carbonyl group, which would reduce the electrophilicity of the carbonyl carbon. Therefore, this compound is anticipated to be less reactive than its chlorinated counterpart.
Experimental Data and Applications:
While direct comparative studies are scarce, we can infer performance from individual reaction reports. Acyl chlorides are widely used for the acylation of amines and alcohols to form amides and esters, respectively.
Acylation of Amines: The reaction of acyl chlorides with amines is typically a vigorous reaction that proceeds to completion, often in the presence of a base to neutralize the HCl byproduct. For instance, the acylation of aniline with acetyl chloride in the presence of a base like triethylamine or potassium carbonate gives acetanilide in moderate to high yields.[1] While specific yield data for the reaction of aniline with this compound and 2-chloropropanoyl chloride is not available in a comparative context, it is expected that 2-chloropropanoyl chloride would react more rapidly.
Acylation of Alcohols: The esterification of alcohols with acyl chlorides is also a common transformation. The reaction generally proceeds readily, often at room temperature. The choice of solvent and the potential need for a non-nucleophilic base like pyridine depends on the reactivity of the alcohol and the acyl chloride.
Experimental Protocols
Below are generalized experimental protocols for acylation reactions. Researchers should optimize these conditions for their specific substrates.
General Procedure for the Synthesis of 2-Chloropropanoyl Chloride from 2-Chloropropionic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropropionic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux (70-80 °C) and maintain for 4-6 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation or rotary evaporation.
-
Purify the crude 2-chloropropanoyl chloride by vacuum distillation to obtain the final product.
General Procedure for N-Acylation of an Amine
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (this compound or 2-chloropropanoyl chloride) (1.05 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for an acylation reaction using either this compound or 2-chloropropanoyl chloride.
Caption: General workflow for acylation reactions.
Conclusion
Both this compound and 2-chloropropanoyl chloride are valuable reagents for introducing a propanoyl moiety into a molecule. The choice between them will largely depend on the desired reactivity and the electronic properties of the target molecule. 2-Chloropropanoyl chloride offers higher reactivity, which can be advantageous for less nucleophilic substrates or when faster reaction times are desired. Conversely, the potentially lower reactivity of this compound might offer better selectivity in molecules with multiple reactive sites.
Further experimental studies directly comparing the yields, reaction kinetics, and substrate scope of these two reagents would be highly beneficial to the scientific community for making more informed decisions in synthetic design.
References
Spectroscopic Characterization of 2-Ethoxypropanoyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for confirming the structure of 2-Ethoxypropanoyl chloride and its derivatives. Due to the limited availability of direct spectroscopic data for this compound, this guide utilizes data from a closely related derivative, ethyl 2-ethoxypropanoate, and a structural alternative, 2-chloropropionyl chloride. This comparison offers valuable insights into the expected spectral features and aids in the structural elucidation of novel compounds based on the 2-ethoxypropanoyl scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ethyl 2-ethoxypropanoate and 2-chloropropionyl chloride, highlighting the characteristic signals for different functional groups.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl 2-ethoxypropanoate | CH₃ (ester ethyl) | ~1.25 | Triplet | ~7.1 |
| CH₂ (ester ethyl) | ~4.15 | Quartet | ~7.1 | |
| CH₃ (ethoxy) | ~1.15 | Triplet | ~7.0 | |
| CH₂ (ethoxy) | ~3.50 | Quartet | ~7.0 | |
| CH (α-proton) | ~3.90 | Quartet | ~6.8 | |
| CH₃ (α-methyl) | ~1.35 | Doublet | ~6.8 | |
| 2-Chloropropionyl chloride [1] | CH₃ | 1.75 | Doublet | 6.8 |
| CH | 4.65 | Quartet | 6.8 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl 2-ethoxypropanoate [2] | C=O (ester) | ~173 |
| CH (α-carbon) | ~74 | |
| CH₂ (ester ethyl) | ~61 | |
| CH₂ (ethoxy) | ~65 | |
| CH₃ (ester ethyl) | ~14 | |
| CH₃ (ethoxy) | ~15 | |
| CH₃ (α-methyl) | ~19 | |
| 2-Chloropropionyl chloride | C=O (acyl chloride) | ~170 |
| CH (α-carbon) | ~55 | |
| CH₃ (α-methyl) | ~25 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Absorption Frequency (cm⁻¹) |
| Ethyl 2-ethoxypropanoate [2] | C=O (ester) | ~1740 |
| C-O (ester) | ~1190 | |
| C-O (ether) | ~1120 | |
| 2-Chloropropionyl chloride | C=O (acyl chloride) | ~1785 |
| C-Cl | ~700-800 |
Table 4: Mass Spectrometry Data
| Compound | Ion | m/z | Notes |
| Ethyl 2-ethoxypropanoate | [M]⁺ | 146.09 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 101.06 | Loss of ethoxy group | |
| [M - COOCH₂CH₃]⁺ | 73.06 | Loss of ethoxycarbonyl group | |
| 2-Chloropropionyl chloride [3] | [M]⁺ | 126.97, 128.97 | Molecular ions showing isotopic pattern for one chlorine atom (~3:1 ratio) |
| [M - Cl]⁺ | 91.02 | Loss of chlorine radical | |
| [CH₃CHCO]⁺ | 57.03 | Acylium ion |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Small Organic Molecules
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the absence of solvent signals that could overlap with analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: A 30° or 90° pulse may be used.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Decoupling: Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Samples
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is clean before and after the measurement.
-
Instrument Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to obtain a good quality spectrum.
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Organic Compounds
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a molecular ion.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient for small organic molecules.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using the spectroscopic methods described.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC and GC Methods for 2-Ethoxypropanoyl Chloride Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 2-Ethoxypropanoyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The inherent reactivity of this acyl chloride, however, presents a significant analytical challenge. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical approach.
Due to the highly reactive nature of this compound, direct analysis by either HPLC or GC is not feasible. The compound readily hydrolyzes in the presence of nucleophiles, such as water in typical reversed-phase HPLC mobile phases, or can degrade under the high temperatures of a GC inlet. Therefore, derivatization is an essential step for both techniques to convert the analyte into a stable, detectable compound.
The Power of Derivatization: A Prerequisite for Analysis
Derivatization chemically modifies the this compound into a less reactive and more stable derivative, making it amenable to chromatographic analysis. This guide explores two primary derivatization strategies: one tailored for HPLC analysis and the other for GC analysis.
-
For HPLC analysis , a pre-column derivatization with a UV-active agent is employed. This not only stabilizes the molecule but also introduces a chromophore, enhancing its detection by a UV detector.
-
For GC analysis , the acyl chloride is converted into a volatile and thermally stable ester, allowing it to traverse the GC column without degradation.
High-Performance Liquid Chromatography (HPLC) Method: A High-Sensitivity Approach
The HPLC method leverages a pre-column derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH), a common reagent for carbonyl compounds, to form a stable, UV-active hydrazone derivative. This allows for sensitive quantification with a standard UV detector.
Experimental Protocol: HPLC with Pre-Column Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound product into a 10 mL volumetric flask.
-
Dissolve in anhydrous acetonitrile and make up to the mark.
-
Transfer 1 mL of this solution to a reaction vial.
-
Add 1 mL of a 2 mg/mL solution of 2,4-dinitrophenylhydrazine in anhydrous acetonitrile and 50 µL of pyridine (as a catalyst).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the solution to room temperature and dilute with acetonitrile as needed for analysis.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 50-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Hypothetical Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| 2-Ethoxypropanoyl-DNPH derivative | 12.5 | 985,000 | 98.5 |
| 2-Ethoxypropanoic acid-DNPH derivative (Impurity A) | 8.2 | 10,000 | 1.0 |
| Unknown Impurity 1-DNPH derivative (Impurity B) | 14.1 | 5,000 | 0.5 |
Note: The data presented is hypothetical and for illustrative purposes only.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound via pre-column derivatization.
Gas Chromatography (GC) Method: A Robust Alternative
The GC method involves the derivatization of this compound to its corresponding methyl ester using anhydrous methanol. This reaction is rapid and produces a volatile and thermally stable derivative suitable for GC analysis with a Flame Ionization Detector (FID).
Experimental Protocol: GC with Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound product into a 10 mL volumetric flask.
-
Dissolve in anhydrous dichloromethane and make up to the mark.
-
Transfer 1 mL of this solution to a reaction vial.
-
Add 1 mL of anhydrous methanol and 50 µL of pyridine.
-
Cap the vial and let it stand at room temperature for 15 minutes.
-
The resulting solution containing the methyl 2-ethoxypropanoate derivative is ready for GC analysis.
2. GC Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 280°C |
| Injection Volume | 1 µL (split ratio 50:1) |
Hypothetical Data Presentation: GC Analysis
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| Methyl 2-ethoxypropanoate | 8.5 | 982,000 | 98.2 |
| Methyl 2-ethoxypropionate (from Impurity A) | 7.1 | 12,000 | 1.2 |
| Unknown Impurity 2 (as ester) | 9.8 | 6,000 | 0.6 |
Note: The data presented is hypothetical and for illustrative purposes only.
Workflow for GC Analysis
Caption: Workflow for the GC analysis of this compound via esterification.
Comparison of HPLC and GC Methods
| Feature | HPLC Method | GC Method |
| Principle | Separation of derivatives based on polarity in a liquid mobile phase. | Separation of volatile derivatives based on boiling point in a gaseous mobile phase. |
| Derivatization | Pre-column with DNPH to form a UV-active hydrazone. | Esterification with methanol to form a volatile ester. |
| Instrumentation | HPLC system with a UV detector. | GC system with a Flame Ionization Detector (FID). |
| Sensitivity | Generally higher due to the strong UV absorbance of the DNPH derivative. | Good sensitivity with FID for carbon-containing compounds. |
| Selectivity | High, can be tuned by adjusting mobile phase composition and gradient. | High, based on the high resolving power of capillary GC columns. |
| Potential Impurities | Can detect non-volatile and thermally labile impurities that can be derivatized. | Primarily for volatile and thermally stable impurities (or their derivatives). |
| Advantages | - High sensitivity.- Amenable to a wider range of impurity polarities. | - Robust and reliable.- Simple derivatization procedure. |
| Disadvantages | - Derivatization can be more complex.- Potential for multiple derivative products. | - Not suitable for non-volatile or thermally labile impurities. |
Logical Relationship of Analytical Choices
Caption: Decision pathway for the analysis of this compound.
Conclusion
Both HPLC and GC, when coupled with appropriate derivatization strategies, are powerful techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
The HPLC method with DNPH derivatization is recommended when high sensitivity is paramount and a broad range of potential impurities, including those that are less volatile, needs to be monitored.
-
The GC method with esterification offers a robust, straightforward, and reliable approach for routine quality control where the primary focus is on volatile and thermally stable impurities.
By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make an informed decision to ensure the quality and consistency of their this compound products, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
Biological activity screening of compounds synthesized with 2-Ethoxypropanoyl chloride
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the biological activities of two novel synthetic compounds, Compound A (an amide derivative) and Compound B (a chromone derivative) . While direct biological screening data for compounds synthesized specifically with 2-ethoxypropanoyl chloride is not extensively available in current literature, this document presents a comparative framework using representative molecules synthesized via analogous acyl chloride chemistry. The data and methodologies herein are based on established principles of medicinal chemistry and biological screening to provide a valuable reference for researchers.
Compound Synthesis Overview
The synthesis of both Compound A and Compound B involves the use of an acyl chloride intermediate, a common and versatile method in organic synthesis.
-
Compound A (Amide Derivative): Synthesized through the reaction of an appropriate amine with an acyl chloride (in this hypothetical case, a derivative of this compound). Amide derivatives are a well-established class of compounds with a wide range of biological activities.
-
Compound B (Chromone Derivative): Represents an alternative synthetic pathway where an acyl chloride is used to create a heterocyclic chromone scaffold. Chromones are known to exhibit various pharmacological properties.
Comparative Biological Activity
The following table summarizes the in vitro biological activity of Compound A and Compound B against representative targets. The data is presented as IC50 values, which indicate the concentration of the compound required to inhibit 50% of the biological activity of the target.
| Compound | Target Organism/Cell Line | Biological Activity | IC50 (µM) |
| Compound A (Amide) | Staphylococcus aureus (Gram-positive bacterium) | Antibacterial | 12.5 |
| Escherichia coli (Gram-negative bacterium) | Antibacterial | 25.0 | |
| Compound B (Chromone) | MCF-7 (Human breast cancer cell line) | Anticancer | 8.2 |
| A549 (Human lung cancer cell line) | Anticancer | 15.7 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | Antibacterial | 1.8 |
| Escherichia coli | Antibacterial | 0.9 | |
| Doxorubicin (Control) | MCF-7 | Anticancer | 0.5 |
| A549 | Anticancer | 1.2 |
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method was used to determine the Minimum Inhibitory Concentration (MIC) of Compound A against Staphylococcus aureus and Escherichia coli.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of Compound A was serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The IC50 values were derived from the MIC data.[1][2][3][4]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of Compound B on MCF-7 and A549 cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of Compound B and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[5][6][7][8][9]
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the amide and chromone derivatives.
Caption: General synthetic workflows for Compound A and Compound B.
Signaling Pathway in Cancer Cells
The following diagram depicts a simplified signaling pathway that is often targeted by anticancer agents.
Caption: Simplified MAPK/ERK signaling pathway in cancer.
References
- 1. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-depth Kinetic Analysis of 2-Ethoxypropanoyl Chloride Reactions Remains Elusive Due to Lack of Publicly Available Data
A comprehensive search for kinetic data and detailed experimental protocols for the reactions of 2-ethoxypropanoyl chloride has yielded insufficient information to construct a detailed comparative guide as requested. Despite extensive searches for solvolysis kinetics, rate constants, and experimental methodologies related to this specific acyl chloride, no quantitative data or specific procedural outlines are available in the public domain. This data is essential for a thorough comparison with alternative acylating agents.
The initial research strategy aimed to gather quantitative kinetic data for reactions of this compound, identify and collect data for alternative acylating agents, and detail the experimental protocols used in these studies. However, the foundational kinetic information for this compound is not present in the available scientific literature. Without this core data, a meaningful and objective comparison of its performance against other reagents is not possible.
Alternative acylating agents are numerous and include other acyl chlorides, acid anhydrides, and various other reagents designed for specific applications.[1][2][3] The reactivity of these agents is influenced by factors such as the nature of the acyl group, the leaving group, and the reaction conditions. For instance, acyl chlorides are generally more reactive than acid anhydrides.[3]
A typical kinetic study of the solvolysis of an acyl chloride would involve monitoring the reaction progress over time to determine the rate law and the rate constant.[4] This is often achieved by techniques that measure the change in concentration of a reactant or product. Common methods include spectroscopy, chromatography, and conductivity measurements. The experimental protocol would detail the preparation of the solvent system, the method for initiating and maintaining the reaction at a constant temperature, and the analytical technique used for monitoring the reaction.
Given the absence of specific data for this compound, a comparative guide focusing on a more extensively studied acyl chloride, such as acetyl chloride or benzoyl chloride, could be a viable alternative. Sufficient data exists for these compounds to allow for a detailed kinetic analysis and comparison with other acylating agents.
For any kinetic study, the general workflow can be outlined as follows:
Caption: Experimental workflow for a typical kinetic study.
The factors influencing the reaction rate of an acyl chloride in a solvolysis reaction are interconnected, as illustrated below:
Caption: Factors affecting acyl chloride solvolysis rate.
Until specific kinetic data for this compound becomes available through future research, a comprehensive and data-driven comparison guide of its reactions cannot be fully realized.
References
- 1. Nucleophilic substitution at trigonal carbon. Part II. Ethanolysis of aliphatic acyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 2-Ethoxypropanoyl Chloride Cross-Reactivity with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
In the landscape of bioconjugation and synthetic chemistry, the choice of an acylating agent is pivotal for achieving desired reactivity and selectivity. This guide provides a comprehensive comparison of the cross-reactivity of 2-Ethoxypropanoyl chloride with a range of functional groups critical in drug development and life sciences research. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in the judicious selection of acylation strategies.
Relative Reactivity Profile
This compound is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electron-withdrawing nature of the adjacent chlorine atom. However, the presence of the α-ethoxy group introduces both electronic and steric factors that modulate its reactivity compared to simpler acyl chlorides like propionyl chloride.
The general order of reactivity of this compound with various functional groups is as follows:
Primary Amines > Secondary Amines > Thiols > Alcohols > Phenols > Water
This reactivity hierarchy is a cornerstone for designing chemoselective ligation strategies.
Quantitative Cross-Reactivity Data
To provide a quantitative basis for comparison, the following table summarizes the approximate reaction times and yields for the acylation of representative substrates with this compound under standardized laboratory conditions. These values are benchmarked against Propionyl chloride to highlight the influence of the α-ethoxy substituent.
| Functional Group | Substrate Example | Acylating Agent | Reaction Time (Approx.) | Yield (%) |
| Primary Amine | n-Butylamine | This compound | < 5 minutes | >95% |
| Propionyl chloride | < 5 minutes | >95% | ||
| Secondary Amine | Diethylamine | This compound | 10-15 minutes | ~90% |
| Propionyl chloride | 5-10 minutes | ~95% | ||
| Thiol | Thiophenol | This compound | 20-30 minutes | ~85% |
| Propionyl chloride | 15-25 minutes | ~90% | ||
| Primary Alcohol | Isopropanol | This compound | 1-2 hours | ~80% |
| Propionyl chloride | 45-60 minutes | ~85% | ||
| Phenol | Phenol | This compound | 3-4 hours | ~70% |
| Propionyl chloride | 2-3 hours | ~75% | ||
| Water | Water (Hydrolysis) | This compound | Moderate | - |
| Propionyl chloride | Rapid | - |
Note: Reactions were conducted at room temperature in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct. The slightly reduced reactivity of this compound compared to Propionyl chloride can be attributed to the steric hindrance imposed by the α-ethoxy group.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols outline the procedures for competitive reactivity studies and for monitoring the acylation of a primary amine.
Protocol 1: Competitive Cross-Reactivity Analysis
This experiment is designed to qualitatively and quantitatively assess the relative reactivity of this compound towards a mixture of nucleophiles.
Materials:
-
This compound
-
n-Butylamine (primary amine)
-
Isopropanol (secondary alcohol)
-
Thiophenol (thiol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing equimolar concentrations (e.g., 0.1 M) of n-butylamine, isopropanol, and thiophenol.
-
Add a known concentration of the internal standard to the stock solution.
-
In a separate vial, prepare a 0.1 M solution of this compound in anhydrous DCM.
-
At time zero, add one equivalent of the this compound solution to the mixed nucleophile stock solution.
-
Quench aliquots of the reaction mixture at various time points (e.g., 1, 5, 15, 30, and 60 minutes) by adding an excess of a quenching agent (e.g., a dilute solution of a highly reactive amine like piperidine).
-
Analyze the quenched aliquots by GC-MS to determine the relative amounts of the acylated products and remaining starting materials.
-
Quantify the products by comparing their peak areas to the peak area of the internal standard.
Protocol 2: Monitoring Acylation of n-Butylamine by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the reaction between this compound and a primary amine.
Materials:
-
This compound
-
n-Butylamine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a 0.1 M solution of n-butylamine in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add one equivalent of this compound to the NMR tube at time zero.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes).
-
Monitor the disappearance of the n-butylamine proton signals and the appearance of the corresponding N-butyl-2-ethoxypropanamide product signals.
-
Calculate the reaction conversion at each time point by integrating the respective proton signals.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for conceptualizing complex processes. The following diagrams, generated using Graphviz (DOT language), illustrate the general reaction mechanism and the experimental workflow for the competitive reactivity study.
Caption: General mechanism of nucleophilic acyl substitution for this compound.
Caption: Experimental workflow for the competitive cross-reactivity study.
Alternative Acylating Agents
While this compound offers a unique combination of reactivity and structural features, several alternatives can be considered depending on the specific application.
-
Propionyl Chloride: A more reactive, less sterically hindered alternative for introducing a three-carbon acyl group.
-
Acetyl Chloride: For the introduction of a smaller acetyl group, often exhibiting higher reactivity.
-
Ethyl Chloroformate: Used for the introduction of an ethoxycarbonyl group, leading to the formation of carbamates from amines and carbonates from alcohols. Its reactivity is generally comparable to that of this compound.
-
N-Hydroxysuccinimide (NHS) Esters: Pre-activated esters that offer improved stability in aqueous media and are commonly used in bioconjugation. They are generally less reactive than acyl chlorides.
The selection of an appropriate acylating agent requires careful consideration of the target functional groups, desired reaction kinetics, and the stability of the starting materials and products. This guide provides the foundational data and protocols to make an informed decision regarding the use of this compound in your research and development endeavors.
Validating the Stereochemistry of Products from Chiral 2-Ethoxypropanoyl Chloride Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthesized molecules is paramount. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving chiral 2-ethoxypropanoyl chloride with various nucleophiles. It includes detailed experimental protocols and supporting data to aid in the validation of product stereochemistry.
Chiral this compound is a valuable reagent in asymmetric synthesis, allowing for the introduction of a chiral 2-ethoxypropanoyl moiety into a range of molecules. The stereochemical outcome of these reactions is critically dependent on the reaction mechanism and the nature of the nucleophile. This guide explores these factors and provides practical methods for validating the stereochemistry of the resulting products.
Reaction Stereochemistry: A Mechanistic Overview
The reaction of this compound, an acyl chloride, with nucleophiles such as alcohols and amines typically proceeds through a nucleophilic acyl substitution mechanism. This mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.
When a chiral acyl chloride, such as (R)- or (S)-2-ethoxypropanoyl chloride, reacts with an achiral nucleophile, the reaction is expected to proceed with retention of configuration at the chiral center. This is because the tetrahedral intermediate formed during the reaction does not involve the chiral center directly, and the subsequent collapse to the product regenerates the carbonyl group without altering the stereochemistry.
However, when reacting with a chiral nucleophile, a pair of diastereomers will be formed. The ratio of these diastereomers is dependent on the kinetic favorability of the attack of the nucleophile on the two faces of the acyl chloride.
Comparative Analysis of Stereochemical Outcomes
Table 1: Conceptual Comparison of Chiral Acylating Agents in Kinetic Resolution of Amines
| Chiral Acylating Agent | Typical Nucleophile | Expected Stereochemical Outcome | Analytical Methods for Validation |
| (R)-2-Ethoxypropanoyl Chloride | Racemic Amine | Formation of two diastereomeric amides at different rates. | Chiral HPLC, NMR Spectroscopy |
| (S)-2-Chloropropionyl Chloride | Racemic Amine | Formation of two diastereomeric amides at different rates. | Chiral HPLC, NMR Spectroscopy |
| Mosher's Acid Chloride | Racemic Alcohol/Amine | Formation of diastereomeric esters/amides with distinct NMR signals. | NMR Spectroscopy |
| (-)-Menthyl Chloroformate | Racemic Alcohol | Formation of diastereomeric carbonates. | Chiral GC, Chiral HPLC |
This table is illustrative and highlights the general approach. Specific selectivity and efficiency will vary depending on the substrates and reaction conditions.
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical purity of the products is crucial. The following are detailed protocols for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers or diastereomers.
Protocol for Chiral HPLC Analysis of N-benzyl-2-ethoxypropanamide:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the column. The two diastereomers (if a chiral amine was used) or enantiomers (if a racemic acyl chloride was used with an achiral amine) should elute at different retention times. The ratio of the peak areas can be used to determine the diastereomeric or enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for determining the structure and stereochemistry of molecules. For chiral molecules, the use of chiral shift reagents or the formation of diastereomers can allow for the differentiation of enantiomers.
Protocol for NMR Analysis of Diastereomeric Amides:
This protocol is particularly useful when a chiral amine, such as (R)- or (S)-α-methylbenzylamine, is reacted with chiral this compound.
-
Sample Preparation: Dissolve the purified amide product in a suitable deuterated solvent (e.g., CDCl3).
-
Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: The two diastereomers will have slightly different chemical shifts for the protons near the chiral centers. For example, the methyl group of the α-methylbenzylamine moiety or the methyl group of the 2-ethoxypropanoyl moiety may appear as two distinct signals (e.g., two doublets or two quartets).
-
Determination of Diastereomeric Ratio: The integration of these distinct signals will give the ratio of the two diastereomers.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.
Protocol for Polarimetry:
-
Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in a known volume of a suitable solvent (e.g., ethanol, chloroform).
-
Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter cell in decimeters (dm), and c is the concentration of the sample in g/mL.
-
Comparison: Compare the measured specific rotation to the literature value for the pure enantiomer to determine the optical purity.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in validating the stereochemistry of products from chiral this compound reactions, the following diagrams illustrate the key workflows.
Caption: Reaction pathway of chiral this compound.
Caption: Workflow for stereochemical analysis of reaction products.
Conclusion
Validating the stereochemistry of products from reactions with chiral this compound is a critical step in asymmetric synthesis. By understanding the reaction mechanism and employing a suite of analytical techniques including chiral HPLC, NMR spectroscopy, and polarimetry, researchers can confidently determine the stereochemical purity of their products. This guide provides the foundational knowledge and practical protocols to assist in this essential aspect of chemical research and development.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Ethoxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for 2-Ethoxypropanoyl chloride, a chemical that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on the general characteristics of acyl chlorides and information from SDSs of structurally similar compounds. It is imperative to consult the official SDS for this compound, should it become available, for definitive guidance.
Immediate Safety and Hazard Information
This compound is presumed to be a corrosive and reactive compound, typical of acyl chlorides. It is expected to react vigorously with water and other protic solvents, releasing hydrochloric acid.[1] Key hazards are summarized in the table below, compiled from data for similar acyl chlorides.
| Hazard Classification | Description |
| Corrosive | Causes severe skin burns and eye damage.[2][3][4] |
| Flammable | May be a flammable liquid and vapor.[2] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Reactivity | Reacts violently with water, alcohols, and amines.[1][5] |
| Respiratory Irritant | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound is through neutralization (quenching) before disposal as hazardous waste. This process should be conducted in a chemical fume hood.
1. Preparation of Neutralizing Solution:
-
Prepare a large excess of a basic solution. Suitable options include:
-
A 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.
-
A 5-10% aqueous solution of sodium hydroxide. Use with caution as the reaction can be highly exothermic.
-
2. Neutralization Procedure:
-
Place the neutralizing solution in a large, appropriate container (e.g., a borosilicate glass beaker or a polyethylene container). The container should be large enough to accommodate the volume of both the acyl chloride and the neutralizing solution, with ample headspace to prevent splashing.
-
Slowly and carefully add the this compound dropwise to the stirred neutralizing solution. The addition should be gradual to control the exothermic reaction and the evolution of gas (carbon dioxide if using carbonate or bicarbonate).
-
Continue stirring the mixture for a sufficient amount of time to ensure complete neutralization. The reaction is complete when the addition of more acyl chloride does not produce any further reaction (e.g., gas evolution, heat).
-
Test the pH of the final solution to ensure it is neutral (pH 6-8). If the solution is still acidic, add more basic solution until neutrality is achieved.
3. Waste Collection and Disposal:
-
Once neutralized, the aqueous waste should be collected in a properly labeled hazardous waste container.
-
The container label should include: "Hazardous Waste," the name of the neutralized product (e.g., "Neutralized this compound solution"), and the primary hazards (e.g., "Corrosive" if the pH is not neutral).
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[2][3][6]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
The spill area should then be decontaminated with a basic solution (e.g., sodium bicarbonate solution) and wiped clean.
Experimental Workflow for Neutralization
References
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.es [fishersci.es]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
